5'-Hydroxyphenyl Carvedilol-d5
Description
Properties
CAS No. |
1189704-21-9 |
|---|---|
Molecular Formula |
C24H26N2O5 |
Molecular Weight |
427.512 |
IUPAC Name |
3-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D |
InChI Key |
PVUVZUBTCLBJMT-SUPLBRQZSA-N |
SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Synonyms |
3-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl-d5]amino]ethoxy]-4-methoxy-phenol; 5-Hydroxycarvedilol-d5; BM 140830-d5 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 5'-Hydroxyphenyl Carvedilol-d5
CAS Registry Number: 1189704-21-9 Primary Application: Stable Isotope Internal Standard (IS) for DMPK & Bioanalysis
Executive Summary & Chemical Identity
This technical guide addresses the specific application of 5'-Hydroxyphenyl Carvedilol-d5 (CAS 1189704-21-9), a deuterated analog of the major oxidative metabolite of Carvedilol. It is primarily utilized as a surrogate internal standard in LC-MS/MS workflows to normalize for matrix effects, extraction efficiency, and ionization variability during the quantification of Carvedilol metabolites in biological fluids.
The 5'-hydroxyphenyl metabolite is formed predominantly via CYP2D6 -mediated oxidation. Consequently, accurate quantification of this specific isomer is critical for phenotyping CYP2D6 metabolizer status (Poor vs. Extensive Metabolizers) in clinical pharmacokinetics.
Chemical Specification Table
| Property | Specification |
| CAS Number | 1189704-21-9 |
| Unlabeled Parent CAS | 142227-51-8 (5'-Hydroxyphenyl Carvedilol) |
| Chemical Name | 3-[2-[[3-(9H-Carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ |
| Molecular Weight | 427.51 g/mol (vs. 422.47 g/mol for unlabeled) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d5) |
| Solubility | DMSO, Methanol (Slightly soluble in water) |
| pKa | ~9.7 (Secondary amine), ~7.8 (Phenolic OH) |
Metabolic Context & Mechanistic Rationale
Carvedilol is a racemic mixture where the S(-)-enantiomer provides
The CYP2D6 Critical Path
The formation of 5'-hydroxyphenyl carvedilol is a direct readout of hepatic CYP2D6 activity.
-
Genetic Polymorphism: In CYP2D6 poor metabolizers (PM), plasma concentrations of the parent drug are elevated, and the formation of the 4'-OH and 5'-OH metabolites is significantly blunted.
-
Regioisomerism: CYP2D6 hydroxylates the phenyl ring at both the 4' and 5' positions. These are structural isomers with identical molecular weights (
423.2 for [M+H]+). -
Analytical Challenge: Mass spectrometry alone cannot distinguish 4'-OH from 5'-OH carvedilol. Chromatographic separation is mandatory. The d5-IS (CAS 1189704-21-9) is essential here because it co-elutes perfectly with the target 5'-OH analyte, compensating for any ion suppression occurring at that specific retention time.
Pathway Visualization
The following diagram illustrates the metabolic divergence and the specific role of the d5-standard in analytical validation.
Figure 1: Metabolic pathway highlighting the CYP2D6-mediated formation of 5'-Hydroxyphenyl Carvedilol and the integration of the deuterated standard for mass spectrometric analysis.[2]
Validated Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify 5'-Hydroxyphenyl Carvedilol in human plasma using CAS 1189704-21-9 as the Internal Standard.
A. Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over protein precipitation to minimize matrix effects (phospholipids) which can suppress the signal of the 5'-OH metabolite.
-
Aliquot: Transfer 200 µL of plasma into a borosilicate glass tube.
-
IS Addition: Spike with 20 µL of This compound working solution (50 ng/mL in 50:50 MeOH:H₂O).
-
Critical Step: Vortex for 10 seconds to ensure equilibration of the IS with the plasma proteins before extraction. This ensures the IS tracks the analyte's binding behavior.
-
-
Buffer: Add 100 µL of 50 mM Ammonium Acetate (pH 9.0).
-
Why: Carvedilol and its metabolites are basic.[3] High pH suppresses ionization of the amine, rendering the molecule neutral and driving it into the organic phase.
-
-
Extraction: Add 3 mL of Tert-butyl methyl ether (TBME) .
-
Agitation: Mechanical shaker for 15 minutes; Centrifuge at 3000 x g for 5 minutes at 4°C.
-
Reconstitution: Flash freeze the aqueous layer (dry ice/acetone bath), pour off the organic layer into a clean tube, and evaporate to dryness under N₂ at 40°C. Reconstitute in 150 µL of Mobile Phase.
B. Chromatographic Separation (UPLC)
Challenge: You must separate the 4'-OH and 5'-OH isomers. They have the same MRM transitions.
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.5 min: Linear ramp to 70% B
-
3.5-4.0 min: Hold 70% B
-
Note: The 5'-OH isomer typically elutes after the 4'-OH isomer on C18 chemistries due to subtle intramolecular hydrogen bonding differences affecting polarity.
-
C. Mass Spectrometry Parameters (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| 5'-OH Carvedilol | 423.2 ( | 222.1 | 28 | 50 |
| 5'-OH Carvedilol-d5 | 428.2 ( | 227.1 | 28 | 50 |
-
Mechanism of Fragmentation: The product ion at m/z 222 (and 227 for d5) corresponds to the cleavage of the ether bond, retaining the carbazole moiety. This is a highly stable and specific fragment, reducing background noise.
Quality Assurance & Troubleshooting
To ensure the protocol is self-validating, apply the following checks:
-
Isotopic Contribution (Cross-Signal):
-
Inject a high concentration of the unlabeled analyte (Upper Limit of Quantification) without IS. Monitor the m/z 428.2 channel.
-
Requirement: Signal in the IS channel must be < 5% of the IS response.
-
Reason: Natural isotopes (
, ) of the analyte can contribute to the d5 mass window. If contribution is high, reduce the upper calibration limit.
-
-
Deuterium Exchange:
-
The deuterium atoms in CAS 1189704-21-9 are located on the propyl chain (1,1,2,3,3-d5). These are non-exchangeable protons under standard LC-MS conditions.
-
Warning: Avoid highly acidic mobile phases (pH < 2.0) or high temperatures (> 60°C) for prolonged periods, which could theoretically promote degradation, though isotopic exchange is unlikely at these positions.
-
-
Matrix Factor (MF) Calculation:
-
Calculate MF for both Analyte and IS:
-
IS-Normalized MF:
. This value should be close to 1.0 (0.85 – 1.15), proving the d5-IS effectively compensates for matrix suppression.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4181439, 5'-Hydroxyphenyl Carvedilol. Retrieved February 10, 2026, from [Link]
-
Rathod, R. et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma. Biomedical Chromatography. Retrieved February 10, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Certificate of Analysis: this compound (CAS 1189704-21-9).[6][7][8][9] Retrieved February 10, 2026, from [Link]
-
Dean, M. (2018). Carvedilol Therapy and CYP2D6 Genotype. Medical Genetics Summaries [Internet]. Bethesda (MD): National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
Sources
- 1. Carvedilol (Coupler LLC): FDA Package Insert, Page 5 [medlibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. This compound [artisbiotech.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound [artis-isotopes.com]
- 9. This compound | LGC Standards [lgcstandards.com]
An In-Depth Technical Guide to the Synthesis of 5'-Hydroxyphenyl Carvedilol-d5
This guide provides a comprehensive overview of a robust synthetic pathway for 5'-Hydroxyphenyl Carvedilol-d5, a crucial internal standard for pharmacokinetic and metabolic studies of the widely prescribed cardiovascular drug, Carvedilol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a framework for logical synthesis design.
Introduction: The Significance of Isotopically Labeled Metabolites
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic receptor antagonist properties, indicated for the treatment of heart failure and hypertension.[1][2] It undergoes extensive hepatic metabolism, primarily through aromatic ring oxidation and glucuronidation, leading to the formation of several metabolites.[3][4] Among these, the hydroxylated metabolites, particularly 4'- and 5'-hydroxyphenyl carvedilol, exhibit significant pharmacological activity.[5][6] The 5'-hydroxyphenyl metabolite is a key product of CYP2D6-mediated oxidation.[3][4]
To accurately quantify Carvedilol and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable.[7] this compound, with its five deuterium atoms, provides a distinct mass shift, enabling precise and sensitive quantification by mass spectrometry, without interfering with the analysis of the unlabeled analyte. This guide delineates a strategic synthetic approach to this labeled metabolite.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically dissected into the preparation of three key building blocks: a deuterated side-chain precursor, a protected 5'-hydroxyphenyl precursor, and the carbazole core. Our strategy focuses on a convergent synthesis, maximizing efficiency and yield.
A plausible retrosynthetic analysis suggests the disconnection of the target molecule at the secondary amine bond, leading to two primary synthons: 4-(oxiran-2-ylmethoxy)-9H-carbazole and a deuterated 2-(5'-hydroxy-2'-methoxyphenoxy)ethanamine derivative. The synthesis of 5'-hydroxycarvedilol has been reported starting from isovanillin, a commercially available and cost-effective starting material.[5][6][8] The deuterium labels will be strategically introduced on the carbazole moiety.
Visualizing the Synthetic Pathway
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-(Oxiran-2-ylmethoxy)-9H-carbazole-d5 (Deuterated Core)
The introduction of deuterium atoms is a critical step. For this synthesis, we propose the deuteration of the carbazole ring system of 4-hydroxycarbazole. This can be achieved through acid-catalyzed hydrogen-deuterium exchange in a deuterated solvent like D₂O with a strong acid catalyst (e.g., D₂SO₄). The more acidic protons on the aromatic rings will exchange with deuterium. Subsequent reaction with epichlorohydrin will furnish the deuterated epoxide intermediate.
Experimental Protocol: Deuteration and Epoxidation of 4-Hydroxycarbazole
-
Deuteration: To a solution of 4-hydroxycarbazole in D₂O, add a catalytic amount of D₂SO₄. Heat the mixture under reflux for an extended period (24-48 hours) to ensure sufficient deuterium exchange. Monitor the incorporation of deuterium by ¹H NMR and mass spectrometry.
-
Purification: After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and extract the deuterated 4-hydroxycarbazole with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Epoxidation: Dissolve the deuterated 4-hydroxycarbazole in a mixture of water and a suitable organic solvent like DMSO.[9] Add a stoichiometric amount of sodium hydroxide. Cool the mixture and add epichlorohydrin dropwise.[9] Stir the reaction at a slightly elevated temperature (e.g., 45°C) for several hours.[9]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and filter the precipitated solid. Wash the solid with water to obtain the crude 4-(oxiran-2-ylmethoxy)-9H-carbazole-d5. The product can be further purified by recrystallization.
Part 2: Synthesis of 2-(3-hydroxy-4-methoxyphenoxy)ethan-1-amine (Side-Chain)
This synthesis follows a previously reported route starting from isovanillin.[5][6]
Step-by-Step Methodology
-
O-Alkylation of Isovanillin: React isovanillin with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in a suitable solvent like DMF at an elevated temperature (e.g., 95°C) to yield 2-(2-bromoethoxy)-3-methoxybenzaldehyde.[6]
-
Dakin Oxidation: The formyl group of the resulting aldehyde is then oxidized to a hydroxyl group using m-chloroperbenzoic acid (m-CPBA) in a Dakin oxidation reaction.[6] This step yields 1-(2-bromoethoxy)-2-methoxy-3-formyloxyphenol.
-
Hydrolysis: The formyloxy group is hydrolyzed under basic conditions (e.g., NaOH in methanol) to afford 3-(2-bromoethoxy)-4-methoxyphenol.[6]
-
Gabriel Synthesis: The bromo intermediate is then reacted with potassium phthalimide in DMF to introduce the protected amine functionality.[6]
-
Dephthalimidation: Finally, the phthalimide protecting group is removed using hydrazine hydrate or methanolic monomethylamine to yield the desired primary amine, 2-(3-hydroxy-4-methoxyphenoxy)ethan-1-amine.[6]
The progression of this multi-step synthesis is illustrated below:
Caption: Synthesis of the amine side-chain intermediate.
Part 3: Final Coupling Reaction
The final step involves the nucleophilic attack of the primary amine of the side-chain intermediate on the epoxide ring of the deuterated carbazole core. This reaction is typically carried out in a polar protic solvent like ethanol or isopropanol at reflux temperature.[10][11]
Experimental Protocol: Coupling Reaction
-
Reaction Setup: Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole-d5 and a slight excess of 2-(3-hydroxy-4-methoxyphenoxy)ethan-1-amine in a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Summary
The following table summarizes the key intermediates and the final product of this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 4-Hydroxycarbazole-d5 | C₁₂H₄D₅NO | 188.25 | H/D exchange with D₂O/D₂SO₄ |
| 4-(Oxiran-2-ylmethoxy)-9H-carbazole-d5 | C₁₅H₈D₅NO₂ | 244.30 | Reaction with epichlorohydrin |
| 2-(3-hydroxy-4-methoxyphenoxy)ethan-1-amine | C₉H₁₃NO₃ | 183.20 | Multi-step synthesis from isovanillin |
| This compound | C₂₄H₂₁D₅N₂O₅ | 427.50 | Coupling of deuterated core and side-chain |
Conclusion and Future Perspectives
This technical guide outlines a comprehensive and logical synthetic pathway for this compound. The strategy leverages a convergent approach, combining the synthesis of a deuterated carbazole core with a well-established route to the hydroxyphenyl side-chain. The detailed protocols provide a solid foundation for researchers to produce this essential internal standard for bioanalytical applications.
Further optimization of reaction conditions and purification techniques may lead to improved overall yields. Additionally, alternative deuteration strategies, such as the use of deuterated starting materials for the side-chain synthesis, could be explored to introduce the isotopic labels at different positions within the molecule, providing a suite of internal standards for more complex metabolic profiling studies.
References
-
Senthilkumar, N., Somannavar, Y. S., Reddy, S. B., Sinha, B. K., Narayan, G. K. A. S. S., & Dandala, R. (2011). Synthesis of Active Metabolites of Carvedilol, an Antihypertensive Drug. Synthetic Communications, 41(2), 268–276. [Link][5][6]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Carvedilol Pathway, Pharmacokinetics. Pharmacogenetics and Genomics, 22(10), 760–769. [Link][3]
-
U.S. Food and Drug Administration. (2011). COREG (carvedilol) tablets label. [Link][4]
-
Patel, J., & Marzella, N. (2024). Carvedilol. In StatPearls. StatPearls Publishing. [Link][1]
-
Pharmacology of Carvedilol; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics. (2024, November 3). YouTube. [Link][12]
-
Sivem Pharmaceuticals ULC. (2012). Product Monograph PrCARVEDILOL. [Link][13]
-
Senthilkumar, N., et al. (2011). Synthesis of Active Metabolites of Carvedilol, an Antihypertensive Drug. Taylor & Francis Online. [Link][6]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2585, Carvedilol. [Link][2]
-
El-Kawy, M. A., et al. (2022). From radiolabeling to receptor quantification: preclinical assessment of [99mTc]Tc-carvedilol as a cardiac β-adrenoceptor probe. Frontiers in Chemistry, 10, 966585. [Link][14]
-
Motaleb, M. A., et al. (2023). Synthesis and biological evaluation of [131I]iodocarvedilol as a potential radiopharmaceutical for heart imaging. Scientific Reports, 13(1), 4234. [Link][15]
-
Madhusudan, G., et al. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Journal of Emerging Technologies and Innovative Research (JETIR), 7(3). [Link][8]
-
Lysko, P. G., et al. (1999). Neuroprotective activities of carvedilol and a hydroxylated derivative: role of membrane biophysical interactions. Biochemical Pharmacology, 57(5), 515-523. [Link][16]
-
de Oliveira, A. B., et al. (2015). Structure of carvedilol and its antioxidant-marked metabolites. ResearchGate. [Link][17]
-
Suneel Kumar, K., et al. (2015). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [Link][18]
-
Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. [Link][19]
-
Reddy, G. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22, 237-242. [Link][9]
-
Kumar, B. A., et al. (2012). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 4(5), 1888-1893. [Link][20]
-
Kumar, N., et al. (2007). Process for the preparation of carvedilol. Google Patents. [21]
-
Venkatesh, G., et al. (2009). Carvedilol forms, compositions, and methods of preparation thereof. Google Patents. [22]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4181439, 5'-Hydroxyphenyl Carvedilol. [Link][23]
-
Jelinek, J., et al. (2006). Process for preparation of carvedilol. Google Patents. [11]
-
Hashemzadeh, M., et al. (2011). Novel design and synthesis of modified structure of carvedilol. Medicinal Chemistry, 7(5), 447-452. [Link][25]
-
Yue, T. L., et al. (1992). Carvedilol, a new antihypertensive agent, prevents lipid peroxidation and oxidative injury to endothelial cells. Hypertension, 19(5), 628-633. [Link][28]
Sources
- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jetir.org [jetir.org]
- 9. connectjournals.com [connectjournals.com]
- 10. Synthesis of Carvedilol - Chempedia - LookChem [lookchem.com]
- 11. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. s3.pgkb.org [s3.pgkb.org]
- 14. Frontiers | From radiolabeling to receptor quantification: preclinical assessment of [99mTc]Tc-carvedilol as a cardiac β-adrenoceptor probe [frontiersin.org]
- 15. Synthesis and biological evaluation of [131I]iodocarvedilol as a potential radiopharmaceutical for heart imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective activities of carvedilol and a hydroxylated derivative: role of membrane biophysical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 22. US20090028935A1 - Carvedilol forms, compositions, and methods of preparation thereof - Google Patents [patents.google.com]
- 23. 5'-Hydroxyphenyl Carvedilol | C24H26N2O5 | CID 4181439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. This compound [artisbiotech.com]
- 25. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. trungtamthuoc.com [trungtamthuoc.com]
- 27. pharmaffiliates.com [pharmaffiliates.com]
- 28. Carvedilol, a new antihypertensive agent, prevents lipid peroxidation and oxidative injury to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: The Pharmacological Profile of 5'-Hydroxyphenyl Carvedilol
The following technical guide details the biological activity, pharmacological profile, and experimental analysis of the 5'-hydroxyphenyl carvedilol metabolite.
Executive Summary
In the pharmacological landscape of carvedilol metabolism, 5'-hydroxyphenyl carvedilol (5'-OH) represents a distinct functional divergence from its parent compound and its isomer, 4'-hydroxyphenyl carvedilol. While the 4'-OH metabolite is known for retaining and even exceeding the beta-blocking potency of carvedilol (approx.[1][2][3][4] 13-fold higher), the 5'-OH metabolite exhibits negligible beta-adrenergic affinity.[5] Instead, it functions as a potent antioxidant , demonstrating radical-scavenging capabilities superior to Vitamin E (α-tocopherol) and the synthetic antioxidant BHT. This guide analyzes the structural basis of this activity, its metabolic genesis via CYP2D6, and provides validated protocols for its isolation and assay.
Metabolic Genesis & Structural Chemistry
Carvedilol is a racemic mixture metabolized extensively by the liver. The formation of ring-hydroxylated metabolites is primarily catalyzed by CYP2D6 , with minor contributions from CYP2C9.[1][6]
Structural Characterization
The parent molecule, carvedilol, contains a carbazole moiety and a 2-methoxyphenoxy ring.[7] The specific site of hydroxylation dictates the pharmacological output:
-
4'-Hydroxylation (Para to ether): Preserves/enhances steric fit within the
-adrenergic receptor pocket. -
5'-Hydroxylation (Meta to ether, Para to methoxy): Sterically hinders receptor binding but activates the phenolic ring for hydrogen atom transfer (HAT), the primary mechanism of antioxidant activity.
Chemical Name: 3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol
Molecular Formula:
Metabolic Pathway Diagram
The following diagram illustrates the divergent metabolic pathways of carvedilol mediated by CYP2D6.
Figure 1: CYP2D6-mediated oxidative metabolism of carvedilol yielding pharmacologically distinct isomers.[6]
Pharmacodynamics: The Activity Divergence
The clinical efficacy of carvedilol in heart failure is attributed to its dual mechanism: neurohormonal blockade and oxidative stress reduction. The 5'-OH metabolite is a key driver of the latter.
Adrenergic Receptor Affinity (Beta-Blockade)
Unlike the 4'-OH metabolite, the 5'-OH isomer displays weak to negligible affinity for
-
Mechanism of Loss: The addition of the hydroxyl group at the 5' position disrupts the critical hydrophobic interactions required for the catecholamine-mimic moiety to dock deeply into the receptor's orthosteric site.
-
Data Comparison:
Antioxidant Potency (Radical Scavenging)
The 5'-OH metabolite is a superior antioxidant, protecting cardiomyocytes from lipid peroxidation.
-
Mechanism: Hydrogen Atom Transfer (HAT). The electron-donating methoxy group (ortho to the 4-position) and the new hydroxyl group (at 5-position) create a stabilized phenoxy radical intermediate after scavenging reactive oxygen species (ROS).
-
Comparative Potency (DPPH Assay):
Note: Carvedilol parent drug shows negligible activity in direct radical scavenging assays; its "antioxidant" label in literature often relies on these active metabolites.
Summary of Activity
| Compound | Antioxidant Activity (DPPH) | Primary Clinical Role | |
| Carvedilol | High (Reference) | Negligible | Hemodynamic Control |
| 4'-OH Metabolite | Very High (13x Parent) | Moderate | Beta-Blockade |
| 5'-OH Metabolite | Negligible | High | Cellular Protection |
Experimental Protocols
Protocol A: Quantification in Plasma via UPLC-MS/MS
Purpose: To isolate and quantify 5'-OH levels for pharmacokinetic profiling.
Reagents:
-
Ammonium formate (LC-MS grade)
-
Acetonitrile (ACN)
-
Internal Standard (Carvedilol-d5 or Propranolol)[4]
-
Solid Phase Extraction (SPE) Cartridges (e.g., HLB 1cc)
Workflow:
-
Sample Prep: Aliquot
human plasma. Spike with Internal Standard.[15] -
Extraction: Add
tert-butyl methyl ether (TBME). Vortex for 2 mins. Centrifuge at for 10 mins. -
Reconstitution: Evaporate organic layer under nitrogen stream. Reconstitute residue in
Mobile Phase (ACN : 2mM Ammonium Formate pH 3.0, 50:50 v/v). -
Chromatography:
-
Column: C18 UPLC (
, ). -
Mobile Phase: Gradient elution of ACN and Ammonium Formate.
-
Flow Rate:
.
-
-
Mass Spectrometry (ESI+):
-
Monitor MRM Transition for 5'-OH:
423.10 222.00 . -
Note: Parent carvedilol transition is typically
.[15]
-
Protocol B: Antioxidant Activity Assessment (DPPH Assay)
Purpose: To validate the radical scavenging potency of the metabolite.
Workflow:
-
Preparation: Prepare a
solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (deep purple color). -
Incubation: Add
of 5'-OH metabolite (range ) to of DPPH solution in a 96-well plate. -
Controls: Run parallel wells with Carvedilol (negative control), Vitamin E (positive control), and solvent blank.
-
Measurement: Incubate in dark for 30 mins at room temperature. Measure absorbance at 517 nm .
-
Calculation:
Expectation: 5'-OH should show an significantly lower (more potent) than Carvedilol.
Clinical & Research Implications
Pharmacogenetics (CYP2D6)
Since 5'-OH formation is CYP2D6-dependent, patient genotype significantly alters the ratio of beta-blockade to antioxidant protection.
-
Poor Metabolizers (PM): Will have low levels of 4'-OH and 5'-OH. While they may experience higher hypotension (due to accumulation of parent drug), they may theoretically lack the specific cellular antioxidant protection provided by the 5'-OH metabolite.
-
Ultrarapid Metabolizers (UM): May clear parent drug quickly but generate high spikes of 5'-OH.
Drug Development
The 5'-OH metabolite serves as a lead structure for designing "non-hemodynamic cardioprotective agents." By isolating the antioxidant pharmacophore (the modified phenoxy ring) from the beta-blocking pharmacophore (the propanolamine tail), researchers can develop drugs that reduce oxidative stress in heart failure without causing bradycardia or hypotension.
Visualizing the Structure-Activity Relationship (SAR)
Figure 2: Structure-Activity Relationship (SAR) showing how a single hydroxylation shifts the drug's profile from a receptor antagonist to a radical scavenger.
References
-
Metabolic Profile & Potency: Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. MedChemComm. Link
-
Pharmacokinetics & CYP2D6: Clinical Pharmacology of Carvedilol. FDA Prescribing Information.[10] Link
-
Analytical Protocol (LC-MS/MS): UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma. Biomedical Chromatography. Link
-
Antioxidant Mechanisms: Neuroprotective activities of carvedilol and a hydroxylated derivative. Biochemical Pharmacology. Link
-
Receptor Binding Data: IUPHAR/BPS Guide to Pharmacology: Carvedilol Ligand Activity.Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DailyMed - CARVEDILOL tablet, film coated [dailymed.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. droracle.ai [droracle.ai]
- 6. ClinPGx [clinpgx.org]
- 7. Making the Most Out of Synapse: Searching for Carvedilol [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Carvedilol in Human Plasma Using 5'-Hydroxyphenyl Carvedilol-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of carvedilol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 5'-Hydroxyphenyl Carvedilol-d5, a stable isotope-labeled (SIL) metabolite, as an internal standard (IS) to ensure accuracy and precision. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of carvedilol. The protocols described herein are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis by LC-MS/MS, the use of an appropriate internal standard is paramount to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, including its behavior during extraction, chromatography, and ionization.[2]
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in LC-MS/MS assays.[3][4][5] They share a nearly identical chemical structure with the analyte, differing only in the presence of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This structural similarity ensures they co-elute with the analyte and experience similar matrix effects—a phenomenon where co-eluting components from the biological matrix suppress or enhance the ionization of the target analyte. By maintaining a constant analyte-to-internal standard response ratio, SILs can effectively compensate for variations in extraction recovery and ionization efficiency, leading to superior accuracy and precision.[4]
While a SIL analog of the parent drug is often the first choice, using a labeled major metabolite like this compound offers distinct advantages. Carvedilol is extensively metabolized, with 4'- and 5'-hydroxyphenyl carvedilol being significant metabolites.[6] Using a labeled version of a major metabolite can be a cost-effective and readily available option that still provides excellent tracking of the parent drug's analytical behavior. This deuterated analog, this compound, is specifically designed for use as an internal standard in the quantification of carvedilol.[7][8][9][10]
This application note provides a comprehensive protocol that has been structured to align with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[11][12][13][14]
Materials and Reagents
| Material | Supplier/Grade |
| Carvedilol Reference Standard | USP or equivalent (≥98% purity) |
| This compound | Commercially available |
| Acetonitrile | HPLC or LC-MS grade |
| Methanol | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade (≥99% purity) |
| Water | Deionized, 18 MΩ·cm or greater |
| Human Plasma (K2-EDTA) | Reputable biological vendor |
Experimental Protocols
Preparation of Stock and Working Solutions
The integrity of quantitative data begins with the accurate preparation of standards. All solutions should be prepared using calibrated volumetric flasks and pipettes.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Carvedilol reference standard and 1 mg of this compound into separate 10 mL and 1 mL volumetric flasks, respectively.
-
Dissolve the compounds in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution. These stock solutions should be stored at 2-8°C and are typically stable for several months.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of Carvedilol working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike blank plasma to create the calibration curve standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL. This concentration may be optimized based on instrument response.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards:
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 0.05 ng/mL)
-
LQC: Low Quality Control (approx. 3x LLOQ, e.g., 0.15 ng/mL)
-
MQC: Medium Quality Control (mid-range, e.g., 15 ng/mL)
-
HQC: High Quality Control (approx. 80% of ULOQ, e.g., 40 ng/mL)[16]
-
-
QC samples should be prepared from a separate weighing of the Carvedilol reference standard to ensure accuracy.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting carvedilol from plasma, suitable for high-throughput analysis.[17]
Caption: Protein Precipitation Workflow.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and speed for complex matrices. |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) | Offers excellent retention and peak shape for carvedilol.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Gradient | 30% B to 90% B over 2.5 min, hold for 0.5 min, return to 30% B and re-equilibrate for 1 min | A gradient ensures efficient elution and separation from matrix components. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Carvedilol contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | See Table 3 | Provides high selectivity and sensitivity for quantification. |
| Source Temp. | 500°C | Optimized for efficient desolvation. |
| Gas 1 (Nebulizer) | 50 psi | |
| Gas 2 (Heater) | 50 psi | |
| Curtain Gas | 35 psi | |
| CAD Gas | Medium | |
| IonSpray Voltage | 5500 V |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (V) |
| Carvedilol | 407.2 | 100.1 | 150 | 35 |
| 5'-HP Carvedilol-d5 (IS) | 428.5 | 325.2 | 150 | 25 |
Note: The precursor ion for Carvedilol is [M+H]⁺. The product ion at m/z 100.1 is a characteristic fragment. The precursor for the d5-labeled internal standard is [M+H]⁺, reflecting the mass increase from the five deuterium atoms. The specific product ion for the IS should be optimized to ensure it is unique and free from crosstalk.
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application.[11][13] The validation should be performed according to FDA and/or EMA guidelines and assess the following parameters.[12][18][19][20]
Caption: Core Parameters of Bioanalytical Method Validation.
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from multiple sources.
-
Accuracy and Precision: Determined by analyzing QC samples in replicate (n≥5) over several days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).[1]
-
Calibration Curve: The relationship between instrument response and concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥0.99.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.
-
Matrix Effect: Assessed to ensure that the biological matrix does not interfere with the ionization of the analyte or internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[16]
Conclusion
This application note provides a robust and detailed protocol for the quantification of carvedilol in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the highest quality data. The described method, which combines simple protein precipitation with sensitive UPLC-MS/MS detection, is suitable for high-throughput applications in clinical and preclinical drug development. Adherence to the validation principles outlined by regulatory authorities will ensure that the data generated is reliable, reproducible, and defensible.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Semantic Scholar. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(16), 1645-1648. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
ResearchGate. MS/MS spectra of carvedilol. [Link]
-
Shah, G., Sanyal, M., Yadav, M., Shrivastav, P. S. (2014). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 95, 123-131. [Link]
-
Wang, Y. F., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Latin American Journal of Pharmacy, 41(4), 765-773. [Link]
-
Bhavani Prasanna Kumar, B., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. [Link]
-
Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336. [Link]
-
Veeprho. 4'-Hydroxyphenyl Carvedilol-D5. [Link]
-
PubChem. 5'-Hydroxyphenyl Carvedilol. [Link]
-
El-Tawoosy, M., et al. (2023). Synthesis and biological evaluation of [131I]iodocarvedilol as a potential radiopharmaceutical for heart imaging. Egyptian Journal of Chemistry, 66(3), 1-8. [Link]
-
Pharmaffiliates. This compound. [Link]
-
PharmaCompass. Carvedilol. [Link]
-
ARTIS STANDARDS. This compound. [Link]
-
Hashemzadeh, M., et al. (2011). Novel design and synthesis of modified structure of carvedilol. Recent patents on cardiovascular drug discovery, 6(3), 227–232. [Link]
-
ResearchGate. Synthesis of carvedilol. [Link]
-
ResearchGate. (PDF) HPLC studies for assessing the stability of carvedilol tablets. [Link]
-
ResearchGate. Novel Design and Synthesis of Modified Structure of Carvedilol. [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of RP-HPLC Method for the Estimation of Carvedilol in Tablet Dosage Form. [Link]
-
PubChem. Carvedilol. [Link]
Sources
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. clearsynth.com [clearsynth.com]
- 10. This compound [artisbiotech.com]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. bioanalysisforum.jp [bioanalysisforum.jp]
- 20. moh.gov.bw [moh.gov.bw]
LC-MS/MS method for carvedilol using 5'-Hydroxyphenyl Carvedilol-d5
Application Note: High-Precision Simultaneous Quantitation of Carvedilol and its Active Metabolite (5'-Hydroxyphenyl Carvedilol) in Human Plasma via LC-MS/MS
Executive Summary & Scientific Context
Objective: To establish a robust, self-validating LC-MS/MS protocol for the simultaneous quantification of Carvedilol and its pharmacologically active metabolite, 5'-Hydroxyphenyl Carvedilol (5'-OHC), utilizing 5'-Hydroxyphenyl Carvedilol-d5 as the specific internal standard for the metabolite.
Clinical & Bioanalytical Significance:
Carvedilol is a non-selective
The Bioanalytical Challenge (The "Why"):
-
Isomeric Interference: 4'-OHC and 5'-OHC are structural isomers with identical precursor masses (
423.2) and similar fragmentation patterns. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory to prevent overestimation of the target analyte. -
Internal Standard Specificity: Using a parent drug IS (e.g., Carvedilol-d5) to quantify a metabolite is often insufficient due to "retention time shifts" where matrix effects differ. This protocol utilizes This compound to perfectly track the metabolite's ionization efficiency and retention behavior.
Metabolic Pathway & Isomer Logic
The following diagram illustrates the CYP2D6-mediated hydroxylation pathways and the critical need for separation.
Figure 1: Metabolic pathway showing the generation of isobaric metabolites 4'-OHC and 5'-OHC. The Internal Standard (d5) specifically targets the 5'-isomer.
Method Development Strategy
A. Chromatographic Separation (Critical)
Since 4'-OHC and 5'-OHC share the same MRM transition (
-
Column Choice: A Phenyl-Hexyl or high-strength silica (HSS) C18 column is preferred over standard C18. The Phenyl-Hexyl phase provides unique
interactions that enhance selectivity between the positional isomers of the aromatic ring. -
Mobile Phase: Acidic pH (0.1% Formic Acid) is required to protonate the secondary amine for ESI+ sensitivity, but ammonium formate is added to improve peak shape.
B. Sample Preparation: Liquid-Liquid Extraction (LLE)
Protein precipitation (PPT) is often too dirty for low-level metabolite quantification. We utilize LLE with tert-Butyl Methyl Ether (MTBE) .
-
Reasoning: Carvedilol and its hydroxylated metabolites are lipophilic.[3] MTBE extracts them efficiently while leaving behind phospholipids (which cause matrix suppression) in the aqueous phase.
Detailed Experimental Protocol
Materials & Reagents
-
Analytes: Carvedilol, 5'-Hydroxyphenyl Carvedilol.[2][4][5][6]
-
Internal Standards: Carvedilol-d5 (for parent), this compound (for metabolite).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate, MTBE.
-
Matrix: Drug-free human plasma (K2EDTA).
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Phenyl-Hexyl.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5 µL.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (100%).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 20 | Initial Hold |
| 0.50 | 20 | Load |
| 3.50 | 70 | Linear Ramp (Elution) |
| 3.60 | 95 | Wash |
| 4.50 | 95 | Wash Hold |
| 4.60 | 20 | Re-equilibration |
| 6.00 | 20 | End |
Mass Spectrometry (Triple Quadrupole)
-
System: SCIEX Triple Quad 6500+ or Thermo Altis.
-
Source: Electrospray Ionization (ESI), Positive Mode.[3][5][6][7][8][9]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Precursor (
Note: The fragment
100.2 corresponds to the secondary amine side chain common to both molecules. The carbazole fragment (222/224) is more specific but often less intense.
Sample Preparation Workflow
Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for maximum recovery and phospholipid removal.
Validation Criteria & Performance
To ensure the method meets FDA/EMA Bioanalytical Method Validation guidelines:
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 0.1 – 100 ng/mL (Parent); 0.05 – 10 ng/mL (Metabolite) | |
| Accuracy | 85-115% of nominal | 80-120% at LLOQ |
| Precision (CV%) | < 15% | < 20% at LLOQ |
| Recovery | > 80% and consistent | Comparing pre-extraction vs. post-extraction spikes |
| Matrix Effect | 90-110% (IS Normalized) | The d5-IS is crucial here to normalize suppression. |
Expert Troubleshooting & Insights
1. The "Isomer Trap": If you observe a "shoulder" on your 5'-OH Carvedilol peak or a split peak, it is likely the 4'-OH isomer.
-
Solution: Lower the gradient slope (e.g., increase the gradient time from 3 min to 5 min) or lower the column temperature to 30°C to increase stationary phase interaction.
2. Carryover Management: Carvedilol is "sticky" due to its lipophilicity.
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The Isopropanol helps solubilize the drug from the injector surfaces.
3. Stability of the Metabolite: Hydroxylated metabolites are prone to oxidation.
-
Solution: Keep all samples at 4°C in the autosampler. Add ascorbic acid (0.1%) to the plasma during collection if stability issues persist during benchtop handling.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Hefnawy, M. M., et al. (2011). "UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma." Biomedical Chromatography, 27(8), 974-986.[10] Link
-
Zarghi, A., et al. (2007). "Quantification of Carvedilol in human plasma by liquid chromatography using fluorescence detection." Journal of Pharmaceutical and Biomedical Analysis, 44(1), 250-253. Link
-
Honda, M., et al. (2005). "Stereoselective pharmacokinetics of carvedilol and its metabolites in human plasma." Biological and Pharmaceutical Bulletin, 28(8), 1476-1481. Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Bioanalytical Method for the Quantification of Carvedilol in Human Plasma using LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive and detailed protocol for the quantification of carvedilol in human plasma. The method described herein utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity. This application note is structured to provide not just a procedural guide but also a foundational understanding of the scientific principles and regulatory standards that underpin the validation of this bioanalytical method. We delve into the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. Furthermore, this document is aligned with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the generation of reliable and reproducible data for pharmacokinetic studies and clinical trials.[1][2][3][4][5]
Introduction: The Significance of Carvedilol Quantification
Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist widely used in the management of hypertension and congestive heart failure.[6] Its therapeutic efficacy is directly related to its plasma concentration, which can be influenced by a variety of factors including dosage, patient metabolism (primarily via cytochrome P450 enzymes like CYP2D6 and CYP2C9), and potential drug-drug interactions.[6] Consequently, the accurate and precise quantification of carvedilol in human plasma is paramount for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.
The plasma concentrations of carvedilol are typically low, necessitating a highly sensitive analytical method. While various techniques such as HPLC with UV[1][3] or fluorescence detection[7][8] have been employed, LC-MS/MS has emerged as the gold standard due to its superior sensitivity, specificity, and high-throughput capabilities.[9] This application note will focus on a robust LC-MS/MS method, detailing the protocol from sample collection to data analysis and validation.
Method Rationale and Overview
The fundamental principle of this method is the selective extraction of carvedilol and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and subsequent detection by mass spectrometry. The choice of each component of this workflow is critical for the overall success of the assay.
The Role of the Internal Standard
An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during sample processing and analysis. For carvedilol analysis, a stable isotopically labeled (SIL) carvedilol, such as carvedilol-d5, is the ideal internal standard.[10] A SIL IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, providing the most accurate correction.[11] However, in its absence, other compounds with similar extraction and chromatographic behavior, such as propranolol or labetalol, can be considered.[12]
Sample Preparation: Isolating the Analyte
The complex nature of human plasma, with its high protein content and endogenous components, necessitates an efficient sample preparation strategy to minimize matrix effects and prevent instrument contamination. Common approaches include:
-
Protein Precipitation (PPT): A simple and rapid technique where a solvent like acetonitrile or methanol is added to the plasma to denature and precipitate proteins. While efficient, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): This method partitions the analyte and IS from the aqueous plasma into an immiscible organic solvent based on their relative solubilities. LLE offers a cleaner extract than PPT. A mixture of diethyl ether and ethyl acetate has proven effective for carvedilol extraction.[13]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE typically yields the cleanest extracts, minimizing matrix effects and improving assay robustness.[10][9]
For this protocol, we will detail a solid-phase extraction (SPE) procedure due to its superior clean-up capabilities, which is crucial for achieving the low limits of quantification required for carvedilol analysis.
Experimental Workflow
The overall experimental workflow is a multi-step process that requires careful execution to ensure the integrity of the results.
Caption: Experimental workflow for carvedilol quantification in human plasma.
Detailed Protocol
Materials and Reagents
-
Carvedilol reference standard
-
Carvedilol-d5 (or other suitable internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma with K2EDTA as anticoagulant
-
SPE cartridges (e.g., Oasis HLB or equivalent)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve carvedilol and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the carvedilol stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with the same diluent to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate carvedilol working standards to prepare a calibration curve typically ranging from 0.05 to 50 ng/mL.[10]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC (approx. 80% of the upper limit of quantification)
-
Solid-Phase Extraction (SPE) Procedure
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution and vortex.
-
Condition the SPE cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the carvedilol and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
The following table summarizes a typical set of LC-MS/MS parameters for carvedilol analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[10] |
| Mobile Phase | A: 4.0 mM Ammonium Formate, pH 3.0 with 0.1% Formic AcidB: Acetonitrile[10] |
| Gradient | Isocratic elution with 78% B[10] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Carvedilol: m/z 407.1 → 100.1Carvedilol-d5: m/z 412.1 → 100.1[12] |
| Source Temp. | 500°C |
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation process should be conducted in accordance with regulatory guidelines such as the ICH M10.[1][2][3][4][5]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical method validation emea | PPTX [slideshare.net]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. Federal Register :: Draft Guidance for Industry on Bioanalytical Method Validation; Availability [federalregister.gov]
- 11. idbs.com [idbs.com]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. ema.europa.eu [ema.europa.eu]
Application Note: High-Sensitivity Bioanalytical Method Development for Carvedilol in Human Plasma using LC-MS/MS with Deuterated Internal Standard
Abstract
This application note details a robust, FDA M10-compliant workflow for the quantification of Carvedilol in human plasma. By utilizing Carvedilol-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS), this method overcomes common bioanalytical challenges such as matrix-induced ion suppression and variable extraction recovery. The protocol employs Liquid-Liquid Extraction (LLE) coupled with UHPLC-MS/MS, achieving a Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL with a run time of under 4 minutes.
Introduction & Scientific Rationale
Carvedilol is a non-selective
Why Deuterated Carvedilol (Carvedilol-d4)?
While structural analogs (e.g., Propranolol) are historically used as internal standards, they often fail to compensate for:
-
Matrix Effects: Co-eluting phospholipids can suppress ionization. A structural analog elutes at a different time than the analyte, meaning it experiences a different matrix environment.
-
Extraction Variability: Physical differences in LogP between analyte and analog can lead to differential recovery during LLE.
The Solution: Carvedilol-d4 co-elutes with Carvedilol. It experiences the exact same ionization suppression/enhancement and extraction efficiency, providing a self-correcting quantitation system.
Chemical & Physical Properties[1][2]
| Property | Carvedilol (Analyte) | Carvedilol-d4 (IS) |
| Molecular Formula | ||
| Exact Mass | 406.19 Da | 410.21 Da |
| Precursor Ion [M+H]+ | 407.2 | 411.2 |
| LogP | ~4.19 (Lipophilic) | ~4.19 |
| pKa | 7.8 (Secondary amine) | 7.8 |
Method Development Strategy
Mass Spectrometry Parameters
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1][2][3] Mechanism: The secondary amine in the carbazole side chain is easily protonated under acidic conditions.
MRM Transitions:
-
Carvedilol: The primary fragment (
100.[1]2) corresponds to the cleavage of the ethyl-amine side chain. -
Carvedilol-d4: Assuming labeling on the ethylene moiety/phenyl ring retained in the fragment, the transition shifts to
104.2.
Table 1: MS/MS Acquisition Parameters
| Compound | Polarity | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Carvedilol | ESI+ | 407.2 | 100.2 | 50 | 35 | 25 |
| Carvedilol (Qual) | ESI+ | 407.2 | 224.2 | 50 | 35 | 40 |
| Carvedilol-d4 | ESI+ | 411.2 | 104.2 | 50 | 35 | 25 |
Chromatographic Conditions
Column: Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 x 50 mm). Rationale: The HSS T3 technology provides superior retention for polar amines compared to standard C18, improving peak shape for basic compounds like Carvedilol.
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).
-
B: Acetonitrile + 0.1% Formic Acid.[3]
Table 2: Gradient Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.45 | 90 | 10 |
| 0.50 | 0.45 | 90 | 10 |
| 2.50 | 0.45 | 10 | 90 |
| 3.00 | 0.45 | 10 | 90 |
| 3.10 | 0.45 | 90 | 10 |
| 4.00 | 0.45 | 90 | 10 |
Experimental Workflow (Visualization)
The following diagram illustrates the critical path from sample collection to data generation, highlighting the LLE extraction logic.
Caption: Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for Carvedilol. Basification ensures the analyte is in its neutral state for maximum organic recovery.
Detailed Protocol: Sample Preparation (LLE)
Objective: Isolate Carvedilol from plasma proteins and phospholipids to minimize matrix effects.
Reagents:
-
Carvedilol-d4 Stock Solution (1 mg/mL in MeOH).[1]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
0.1 M NaOH (Freshly prepared).
Step-by-Step Procedure:
-
Aliquot: Transfer 200 µL of patient plasma into a 2.0 mL polypropylene tube.
-
IS Spiking: Add 20 µL of Carvedilol-d4 working solution (50 ng/mL). Vortex gently for 10 seconds.
-
Basification: Add 50 µL of 0.1 M NaOH. Vortex for 10 seconds.
-
Expert Insight: Carvedilol is a weak base (pKa 7.8). Raising the pH > 9.0 suppresses ionization, making the molecule neutral and highly lipophilic (LogP 4.19), driving it into the organic layer.
-
-
Extraction: Add 1.0 mL of MTBE.
-
Agitation: Shake on a reciprocating shaker for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (50:50 A:B). Vortex well.
-
Injection: Transfer to autosampler vials. Inject 5 µL .
Validation Logic (FDA M10 Guidelines)
When validating this method, you must adhere to the ICH M10 Bioanalytical Method Validation guidelines. The following decision tree outlines the critical check for Matrix Effects , a common failure point in plasma assays.
Caption: Figure 2: Matrix Effect evaluation logic per FDA M10. The IS-normalized Matrix Factor is the critical acceptance criterion.
Expert Insights & Troubleshooting
The "Deuterium Effect"
Although Carvedilol-d4 is chemically identical, deuterium is slightly more lipophilic than hydrogen. This can cause the d4-IS to elute slightly earlier (2-3 seconds) than the analyte on high-resolution columns.
-
Risk: If a matrix suppression zone (e.g., phospholipids) elutes immediately before the analyte, the IS might be suppressed while the analyte is not, skewing the ratio.
-
Mitigation: Ensure your gradient flushes phospholipids (usually eluting at >90% B) well after the Carvedilol retention time.
Carryover Management
Carvedilol is "sticky" due to its lipophilicity.
-
Symptom: Peaks appearing in blank samples after a high concentration standard (ULOQ).
-
Fix: Use a strong needle wash composed of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The Isopropanol helps solubilize the lipophilic Carvedilol.
Stability
Carvedilol is light-sensitive.
-
Protocol: Perform all extraction steps under yellow light or low-light conditions. Use amber glass vials for storage.
References
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[4] (2022).[1][5][6]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2585, Carvedilol. (2023).[3]
-
Patel, B. et al. Simultaneous estimation of carvedilol and its metabolite in human plasma by LC-MS/MS.[3] Journal of Chromatography B. (2013).
-
Toronto Research Chemicals. Carvedilol-d4 Data Sheet. (Reference for IS mass transitions).
Sources
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. fda.gov [fda.gov]
- 6. nebiolab.com [nebiolab.com]
Application Note: Advanced Sample Preparation Strategies for Plasma Carvedilol Analysis
This application note details field-proven protocols for the extraction of Carvedilol from human plasma. It is designed for bioanalytical scientists requiring high-sensitivity LC-MS/MS or HPLC-UV workflows.
Analyte Profile & Strategic Implications
Successful extraction relies on exploiting the physicochemical "levers" of the molecule. Carvedilol is a lipophilic, weak base.[1]
| Property | Value | Implication for Sample Prep |
| Chemical Nature | Non-selective | Subject to extensive first-pass metabolism; requires sensitive detection (LLOQ < 1 ng/mL). |
| pKa | ~7.8 (Secondary amine) | Critical: At physiological pH (7.4), it is ~50% ionized. To extract into organic solvents (LLE), pH must be adjusted to >9.8 (2 units > pKa). To bind to Cation Exchange (SPE), pH must be <5.8. |
| LogP | 3.8 – 4.2 | Highly lipophilic.[2] Prone to non-specific binding (NSB) to plastics/glass in aqueous solutions. High organic solvent strength required for elution. |
| Protein Binding | >98% (Albumin) | Aggressive disruption of protein binding is required (e.g., acid, organic crash) to release free analyte. |
Strategic Decision Matrix
Choose the protocol based on your sensitivity requirements and available instrumentation.
Figure 1: Decision tree for selecting the optimal sample preparation technique based on sensitivity and matrix effect requirements.
Protocol A: Mixed-Mode Solid Phase Extraction (Gold Standard)
Best for: Clinical PK studies, LC-MS/MS, removing phospholipids. Mechanism: Mixed-mode Cation Exchange (MCX).[3][4] Retains carvedilol via both hydrophobic interaction and ionic bonding (amine group).
Materials
-
Cartridge: Oasis MCX (30 mg, 1 cc) or equivalent (Strata-X-C).[3]
-
Internal Standard (IS): Carvedilol-d3 or Propranolol (100 ng/mL in 50% MeOH).
Step-by-Step Workflow
-
Pre-treatment:
-
Aliquot 200 µL plasma .[5]
-
Add 20 µL Internal Standard .
-
Add 200 µL 2% Phosphoric Acid (
) . -
Why: Acidification (pH ~2-3) protonates Carvedilol (Charge +1), ensuring it binds to the cation-exchange sorbent. Disruption of protein binding occurs here.
-
Vortex 30s.
-
-
Conditioning:
-
1 mL Methanol .
-
1 mL Water .
-
-
Loading:
-
Load pre-treated sample at low vacuum (~1-2 mL/min).
-
-
Washing (Critical for Cleanliness):
-
Wash 1: 1 mL 2% Formic Acid in Water . (Removes proteins/salts; keeps analyte charged).
-
Wash 2: 1 mL Methanol . (Removes hydrophobic interferences/neutrals; analyte remains ionically bound).
-
-
Elution:
-
Elute with 2 x 250 µL of 5% Ammonium Hydroxide (
) in Methanol . -
Why: High pH (>10) deprotonates the amine, breaking the ionic bond. The organic solvent releases the hydrophobic bond.
-
-
Post-Processing:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 150 µL Mobile Phase (e.g., 30:70 ACN:Buffer).
-
Protocol B: Liquid-Liquid Extraction (LLE)
Best for: HPLC-UV, labs without SPE automation, cost reduction. Mechanism: Partitioning of uncharged carvedilol into organic solvent.
Materials
-
Solvent: Tert-butyl methyl ether (TBME) or Ethyl Acetate.
-
Buffer: Borate Buffer (pH 9.5) or 0.1 M NaOH.
Step-by-Step Workflow
-
Alkalinization:
-
Aliquot 250 µL plasma .
-
Add 25 µL Internal Standard .
-
Add 50 µL 0.1 M Borate Buffer (pH 9.5) or 20 µL 1M NaOH.
-
Why: Adjusting pH to >9.5 ensures Carvedilol is >98% unionized (neutral), maximizing partition into the organic layer. Do not skip this step , or recovery will drop significantly.
-
-
Extraction:
-
Add 1.5 mL TBME (Tert-butyl methyl ether).
-
Note: TBME forms a cleaner upper layer than Ethyl Acetate and extracts fewer plasma lipids.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate phases.
-
-
Transfer:
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the top organic layer into a clean glass tube.
-
-
Dry Down:
-
Evaporate organic layer under nitrogen stream at 40°C.
-
Reconstitute in 100 µL Mobile Phase.
-
Protocol C: Protein Precipitation (PPT)
Best for: High-concentration samples (>50 ng/mL), rapid screening, metabolite ID. Warning: Significant matrix effects (ion suppression) are common in LC-MS/MS.
Step-by-Step Workflow
-
Aliquot 100 µL plasma .
-
Add 300 µL cold Acetonitrile (containing IS).
-
Ratio: 1:3 (Plasma:Solvent) is minimum for effective precipitation.
-
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant.
-
Optional: Dilute supernatant 1:1 with water to improve peak shape on reverse-phase columns (prevents "solvent effect" peak broadening).
-
Comparative Performance Data
| Parameter | SPE (MCX) | LLE (TBME, pH 9.5) | PPT (Acetonitrile) |
| Recovery | > 90% (Consistent) | 75 - 85% | > 95% |
| Matrix Effect (ME) | < 5% (Negligible) | ~10-15% | > 30% (High Suppression) |
| Cleanliness | Excellent (Phospholipid free) | Good | Poor |
| Processing Time | High (2-3 hrs) | Medium (1-2 hrs) | Low (30 mins) |
| Cost per Sample | $ |
Troubleshooting & Critical Control Points
A. Adsorption Issues (The "Disappearing" Peak)
Carvedilol is highly lipophilic and sticks to glass and non-treated plastic.
-
Solution: Use polypropylene tubes.[6] During reconstitution, ensure the solvent contains at least 30% organic (ACN/MeOH) to desorb analyte from tube walls.
B. Chromatographic Tailing
As a basic amine, Carvedilol interacts with free silanols on silica columns.
-
Solution: Use "End-capped" columns (e.g., C18 with high carbon load).
-
Mobile Phase: Add modifiers. 0.1% Formic Acid (for MS) or Triethylamine (for UV) competes for silanol sites, sharpening peaks.
C. Stability
-
Light: Carvedilol is light-sensitive. Perform extractions in amber tubes or low-light conditions.
-
Temperature: Stable in plasma for ~4 hours at room temperature. Keep samples on ice during batch processing.
References
-
Zarghi, A. et al. (2007). Quantification of Carvedilol in Human Plasma by Liquid Chromatography Using Fluorescence Detection: Application in Pharmacokinetic Studies. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Behn, F. et al. (2001). Determination of Carvedilol in human plasma by HPLC-ED. Journal of Chromatography B. Link
-
PubChem. (2023). Carvedilol Compound Summary: pKa and Lipophilicity Data. National Library of Medicine. Link
-
Patel, B. et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite in human plasma. Biomedical Chromatography. Link
-
Hadjmohammadi, M. et al. (2012).[1] Solid Phase Extraction of Carvedilol Using Carbon Nanotubes. Journal of the Iranian Chemical Society. Link
Sources
- 1. s3.pgkb.org [s3.pgkb.org]
- 2. Carvedilol - Wikipedia [en.wikipedia.org]
- 3. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Sensitivity Quantification of 5'-Hydroxyphenyl Carvedilol in Human Plasma via LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5'-Hydroxyphenyl Carvedilol, a key metabolite of the antihypertensive drug Carvedilol, in human plasma. The protocol leverages the principle of stable isotope dilution using 5'-Hydroxyphenyl Carvedilol-d5 as an internal standard (IS) to ensure the highest level of accuracy and precision. We provide a comprehensive guide covering optimized mass spectrometry parameters, chromatographic conditions, a detailed sample preparation protocol, and data analysis guidelines tailored for researchers in pharmacology, drug metabolism, and clinical diagnostics.
Introduction: The Rationale for Isotope Dilution in Carvedilol Metabolite Analysis
Carvedilol is a non-selective β- and α1-adrenergic receptor antagonist widely prescribed for hypertension and congestive heart failure.[1][2] Its clinical efficacy is influenced by its metabolism, primarily through aromatic ring oxidation and glucuronidation, leading to the formation of active metabolites.[3] Among these, hydroxylated metabolites like 4'- and 5'-Hydroxyphenyl Carvedilol are of significant pharmacological interest.[1][4] Accurate quantification of these metabolites in biological matrices such as plasma is crucial for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.[4][5]
The inherent complexity of biological matrices introduces significant analytical challenges, including ion suppression or enhancement, and variability in sample recovery during extraction.[6] To overcome these issues, Isotope Dilution Mass Spectrometry (IDMS) is the preferred analytical approach. This technique employs a stable isotope-labeled (SIL) version of the analyte as an internal standard.[6][7] SIL internal standards, such as this compound, are considered the "gold standard" in bioanalysis.[6] Because they are chemically identical to the analyte, they co-elute during chromatography and exhibit the same behavior during sample extraction and ionization, thereby providing a highly reliable means to correct for analytical variability.[8][9] This note details the optimized parameters for the use of this compound in a high-throughput, validated LC-MS/MS workflow.
Experimental Design & Methodology
Materials and Reagents
-
Analytes: 5'-Hydroxyphenyl Carvedilol, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18 MΩ·cm)
-
Reagents: Formic Acid (Optima™ LC/MS Grade)
-
Biological Matrix: Blank human plasma, stored at -80°C
Liquid Chromatography (LC) Parameters
The chromatographic separation is designed to achieve a sharp, symmetrical peak for the analyte and internal standard, ensuring resolution from endogenous plasma components. A reversed-phase C18 column is employed due to its excellent retention characteristics for moderately polar compounds like carvedilol and its metabolites.
-
Causality: The use of a gradient elution allows for efficient removal of highly polar matrix components at the beginning of the run while ensuring adequate retention and sharp peak shape for the analytes of interest. The acidic mobile phase (0.1% Formic Acid) is critical for promoting the protonation of the secondary amine in the carvedilol structure, which is essential for efficient positive mode electrospray ionization and good peak symmetry.[4][10]
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 4.0 minutes |
Table 1: LC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.00 | 0.4 | 80.0 | 20.0 |
| 0.50 | 0.4 | 80.0 | 20.0 |
| 2.50 | 0.4 | 5.0 | 95.0 |
| 3.00 | 0.4 | 5.0 | 95.0 |
| 3.10 | 0.4 | 80.0 | 20.0 |
| 4.00 | 0.4 | 80.0 | 20.0 |
Mass Spectrometry (MS) Parameters
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source provides the necessary sensitivity and selectivity for bioanalytical quantification.
-
Optimization Rationale: The MRM transitions were selected after direct infusion of individual standard solutions. The precursor ion ([M+H]⁺) was identified in a Q1 scan. Subsequently, a product ion scan was performed to identify the most abundant and stable fragment ions resulting from collision-induced dissociation (CID). The d5-labeled internal standard is expected to have a precursor ion 5 Daltons higher than the analyte, and its fragmentation pattern is typically similar, allowing for the selection of a corresponding high-mass fragment.[11] The values presented below are optimized starting points and should be fine-tuned on the specific instrument being used.
Table 2: Optimized MRM Transitions and MS Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 5'-Hydroxyphenyl Carvedilol | 423.1 | 222.0 | 150 | 35 |
| This compound (IS) | 428.1 | 227.0 | 150 | 35 |
| Carvedilol (Optional) | 407.1 | 100.1 | 150 | 37 |
Note: The exact m/z values for the product ions of 5'-Hydroxyphenyl Carvedilol can vary depending on the instrument and collision energy. Common fragments for Carvedilol itself include m/z 100.1 and 223.6.[5][11][12] The transitions for the deuterated standard should be optimized to ensure no cross-talk with the analyte channel.
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas (CUR) | 30 psi |
| Nebulizer Gas (GS1) | 55 psi |
| Turbo Gas (GS2) | 55 psi |
| Collision Gas (CAD) | Medium |
Detailed Experimental Protocol: Sample Preparation
This protocol details a liquid-liquid extraction (LLE) procedure, which is a rapid and effective method for extracting carvedilol and its metabolites from plasma.[5]
-
Sample Thawing: Thaw frozen human plasma samples and quality control (QC) standards to room temperature. Vortex gently for 15 seconds to ensure homogeneity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 200 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at a concentration of 300 ng/mL in methanol) to each tube. This step is critical as the IS must be added before any extraction to account for analyte loss.[5]
-
Protein Precipitation & Extraction: Add 2.5 mL of tert-butyl methyl ether (MTBE). The organic solvent serves to both precipitate plasma proteins and extract the analytes of interest.[5]
-
Vortex Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C. This will result in a clear separation between the upper organic layer (containing the analytes) and the precipitated protein pellet/aqueous layer.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean glass tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the reconstitution solution (e.g., 50:50 v/v Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure the complete dissolution of the analytes.
-
Final Centrifugation & Transfer: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any remaining particulates. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Visualization
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Sources
- 1. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. biotech-asia.org [biotech-asia.org]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to use 5'-Hydroxyphenyl Carvedilol-d5 in metabolomics research
Application Note: High-Precision Quantitation of 5'-Hydroxyphenyl Carvedilol in Metabolomics Using Stable Isotope Dilution LC-MS/MS
Introduction & Scientific Rationale
In pharmacometabolomics, 5'-Hydroxyphenyl Carvedilol (5'-OHC) serves as a critical biomarker for assessing CYP2D6 enzymatic activity. Carvedilol, a racemic
Why Use 5'-Hydroxyphenyl Carvedilol-d5? Quantitative analysis of hydroxylated metabolites in complex matrices (plasma, urine) is plagued by matrix effects —specifically, ion suppression or enhancement in Electrospray Ionization (ESI).
-
The Problem: External calibration fails to account for signal loss caused by co-eluting phospholipids.
-
The Solution: This compound (5'-OHC-d5) is a stable isotope-labeled internal standard (SIL-IS). It possesses nearly identical physicochemical properties (pKa, LogP, retention time) to the analyte but is mass-differentiated (+5 Da).
-
Mechanism: By spiking 5'-OHC-d5 before sample extraction, it compensates for both extraction recovery losses and ionization suppression , ensuring data integrity.
Compound Snapshot & Properties
| Property | Analyte: 5'-Hydroxyphenyl Carvedilol | Internal Standard: this compound |
| CAS No. | 142227-51-8 | 1189704-21-9 |
| Molecular Formula | ||
| Molecular Weight | 422.5 g/mol | 427.5 g/mol |
| Solubility | DMSO (>10 mg/mL), Methanol | DMSO, Methanol |
| Stability | Light Sensitive; Store at -20°C | Light Sensitive; Store at -20°C |
| pKa (Predicted) | ~9.5 (Amine), ~9.9 (Phenol) | Similar |
Experimental Protocol
Phase A: Standard Preparation
-
Stock Solution (1.0 mg/mL): Dissolve 1 mg of 5'-OHC-d5 in 1 mL of DMSO. Vortex for 1 min. Aliquot into amber glass vials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Internal Standard (WIS): Dilute the Stock to 50 ng/mL in 50% Methanol/Water. This solution is used to spike biological samples.
Phase B: Sample Extraction (Liquid-Liquid Extraction - LLE)
Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT), reducing phospholipid buildup on the column.
-
Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL Eppendorf tube.
-
IS Spiking (Critical): Add 10 µL of WIS (50 ng/mL 5'-OHC-d5) to every sample (Standards, QCs, and Unknowns). Vortex gently.
-
Buffer Addition: Add 50 µL of 0.1 M Ammonium Acetate (pH 9.0) to basify the sample (suppresses protonation of the amine, enhancing extraction into organic solvent).
-
Extraction: Add 500 µL of tert-Butyl Methyl Ether (TBME) .
-
Agitation: Vortex for 5 minutes at high speed.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 400 µL of the upper organic layer to a clean glass tube.
-
Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:Acetonitrile + 0.1% Formic Acid). Vortex and transfer to LC vials.
Phase C: LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.0-4.1 min: Return to 10% B
-
4.1-5.0 min: Re-equilibrate
-
MRM Transitions (ESI Positive Mode):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| 5'-OHC | 423.2 ( | 222.1 | 35 | Quantifier |
| 5'-OHC | 423.2 | 100.1 | 25 | Qualifier |
| 5'-OHC-d5 | 428.2 ( | 227.1* | 35 | Internal Standard |
Note: The product ion m/z 227.1 assumes the d5 label is retained on the carbazole-containing fragment. Always verify the fragmentation pattern of your specific d5 lot by infusing the neat standard.
Pathway & Workflow Visualization
Figure 1: Carvedilol Metabolic Pathway (CYP2D6)
This diagram illustrates the formation of the target metabolite and the competitive pathways.[5]
Caption: CYP2D6-mediated hydroxylation of Carvedilol. 5'-OHC is the primary marker for CYP2D6 activity.
Figure 2: Analytical Workflow with IS Normalization
This diagram details the self-validating extraction and analysis logic.
Caption: Stable Isotope Dilution Workflow. The IS experiences the same matrix effects as the analyte, neutralizing errors during normalization.
Data Analysis & Validation
Calculation
Quantification is performed using the Area Ratio :
Validation Criteria (FDA/EMA Guidelines)
-
Linearity:
over the range of 0.1 – 100 ng/mL. -
Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).
-
IS Variation: The peak area of 5'-OHC-d5 in all samples should be within ±20% of the mean IS response in calibration standards. Drastic drops indicate severe matrix effects or extraction failure.
References
-
ClinPGx. "Carvedilol Pathway, Pharmacokinetics." ClinPGx, [Link]. Accessed 10 Feb 2026.
-
National Institutes of Health (NIH). "Carvedilol Therapy and CYP2D6 Genotype." Medical Genetics Summaries, [Link]. Accessed 10 Feb 2026.
-
PubChem. "5'-Hydroxyphenyl Carvedilol (Compound)."[7] National Library of Medicine, [Link]. Accessed 10 Feb 2026.
Sources
- 1. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5'-Hydroxyphenyl Carvedilol | C24H26N2O5 | CID 4181439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5'-Hydroxyphenyl Carvedilol-d5 Signal Intensity in Mass Spectrometry
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the optimization of signal intensity for 5'-Hydroxyphenyl Carvedilol-d5 in mass spectrometry (MS) applications. Our focus is on providing scientifically grounded, actionable advice to enhance the robustness and reliability of your bioanalytical methods.
Troubleshooting Guide: Low Signal Intensity of this compound
This section addresses the common and frustrating issue of poor signal intensity for your deuterated internal standard. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Q1: Why is the signal for my this compound internal standard (IS) low or completely absent?
A low or absent signal for your deuterated internal standard can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach is crucial to pinpoint the root cause.
Causality Behind the Issue:
The signal intensity of an analyte in LC-MS/MS is a function of its concentration, ionization efficiency, and the stability of the ion transmission through the mass spectrometer. For a deuterated internal standard like this compound, issues can arise from its inherent chemical properties, its interaction with the sample matrix, or the analytical conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal of this compound.
Step-by-Step Protocol:
-
Verify Mass Spectrometer Parameters: Ensure the correct precursor and product ions for this compound are entered in your acquisition method. Based on the structure and common fragmentation patterns of carvedilol and its metabolites, the following mass transitions in positive electrospray ionization (ESI) mode are recommended[1][2][3]:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 428.2 (Predicted) | 105.1 (Predicted) | The precursor ion is based on the addition of an oxygen atom (+16 Da) to Carvedilol-d5 (m/z 412.2). The product ion is predicted to be the same as Carvedilol-d5, arising from the stable side-chain fragment. |
| Carvedilol-d5 | 412.2 | 105.1 | Commonly used transition for Carvedilol-d5[1]. |
| 4'-Hydroxyphenyl Carvedilol | 423.2 | 100.1 | A common transition for the non-deuterated metabolite[4]. |
| 5'-Hydroxyphenyl Carvedilol | 423.2 | 100.1 | Expected to have a similar fragmentation to the 4'-hydroxy isomer. |
-
Optimize ESI Source Conditions: The ionization efficiency of phenolic compounds like this compound is highly dependent on the ESI source parameters. Systematically optimize the following:
| Parameter | Recommended Range | Rationale |
| Capillary Voltage | 3.0 - 5.0 kV (Positive Mode) | Ensures efficient formation of charged droplets. Too high a voltage can cause in-source fragmentation or corona discharge[5]. |
| Nebulizer Gas Pressure | 20 - 60 psi | Controls the size of the initial droplets. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can cause ion suppression[5]. |
| Desolvation Temperature | 250 - 450 °C | Facilitates the evaporation of solvent from the droplets, aiding in the release of gas-phase ions. Thermolabile compounds may require lower temperatures[5]. |
| Mobile Phase Flow Rate | 0.1 - 0.3 mL/min | Lower flow rates generally improve ESI efficiency[5]. |
-
Evaluate Mobile Phase Composition: The pH and additives in your mobile phase are critical for the ionization of phenolic compounds.
-
Acidic Modifiers: For positive ESI mode, which is common for carvedilol and its metabolites, the addition of 0.1% formic acid or 2-5 mM ammonium formate to the mobile phase is recommended to promote protonation[2][5].
-
Organic Content: A higher percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase at the point of elution can enhance desolvation and improve signal intensity[5].
-
-
Check for Contamination: A contaminated ion source or transfer optics can lead to a general loss of signal. If other analytes in your panel also show decreased intensity, a system cleaning is warranted.
Q2: My signal for this compound is present but inconsistent and shows poor precision. What is the likely cause?
Inconsistent signal intensity, especially when using a deuterated internal standard, often points towards matrix effects or issues with the stability and purity of the standard itself.
Causality Behind the Issue:
-
Matrix Effects (Ion Suppression): Co-eluting endogenous or exogenous compounds from the sample matrix can compete with this compound for ionization in the ESI source, leading to a reduction in its signal. This effect can vary between different samples, causing poor precision[6][7].
-
Chromatographic Shift: The "deuterium isotope effect" can cause the deuterated standard to have a slightly different retention time than the non-deuterated analyte. If this shift places the internal standard in a region of different ion suppression, it will not accurately compensate for the analyte's signal variability[6][7].
-
Isotopic Exchange: Deuterium atoms in certain positions on a molecule can exchange with hydrogen atoms from the solvent, particularly at certain pH values. This would lead to a decrease in the signal at the expected m/z of the deuterated standard[8].
-
Purity of the Standard: The presence of unlabeled 5'-Hydroxyphenyl Carvedilol in your deuterated standard can interfere with quantification, especially at low concentrations.
Troubleshooting and Resolution:
Caption: Workflow for troubleshooting inconsistent internal standard signal.
Experimental Protocol: Assessing Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement your internal standard is experiencing.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into your final mobile phase composition or reconstitution solvent at the working concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. After the final extraction step and before injection, spike the extract with this compound at the working concentration.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the working concentration before starting the extraction procedure.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B) x 100%
-
-
Interpreting the Results:
-
A significant matrix effect (typically MF < 0.8 or > 1.2) indicates that components of your sample matrix are interfering with the ionization of your internal standard.
-
Low recovery suggests that your sample preparation method is inefficient for this compound.
Solutions for Matrix Effects:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components[9].
-
Optimize Chromatography: Adjust your LC gradient to better separate this compound from the regions of ion suppression.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Frequently Asked Questions (FAQs)
Q3: Should I use positive or negative ionization mode for this compound?
While phenolic compounds can often be analyzed in negative ion mode, for carvedilol and its metabolites, positive electrospray ionization (ESI+) is generally preferred and more commonly reported to provide better sensitivity . This is because the secondary amine in the carvedilol structure is readily protonated[2][4][5].
Q4: Can the position of the deuterium labels affect the signal intensity?
Yes, the position of deuterium labels is critical. Labels on or near exchangeable protons (e.g., on -OH or -NH groups) can be lost and replaced with hydrogen from the solvent, a phenomenon known as back-exchange[8]. This would diminish the signal of the deuterated standard and increase the signal of the unlabeled analyte. It is crucial to use an internal standard where the deuterium labels are on stable positions, such as on a carbon atom not adjacent to a heteroatom.
Q5: My deuterated internal standard elutes slightly earlier than the analyte. Is this a problem?
This is a known phenomenon called the "deuterium isotope effect" and is not necessarily a problem, as long as the two peaks are chromatographically resolved and both elute in a region free of significant ion suppression[6][7]. However, if the retention time shift is substantial and leads to differential matrix effects, it can compromise the accuracy of quantification. In such cases, consider adjusting the chromatographic conditions to minimize the separation or using an internal standard with a different labeling pattern (e.g., ¹³C).
Q6: How do I check the isotopic purity of my this compound standard?
To assess the contribution of the unlabeled analyte in your deuterated standard, prepare a high-concentration solution of the standard in a clean solvent and analyze it by LC-MS/MS. Monitor the mass transition for the unlabeled 5'-Hydroxyphenyl Carvedilol. A significant peak indicates the presence of the unlabeled form as an impurity, which may require you to adjust your lower limit of quantification (LLOQ) or source a purer standard.
References
-
Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. (2022). PMC. Retrieved February 10, 2026, from [Link]
-
Final product ion mass spectra with proposed fragmentations of a carvedilol, b enalaprilat, c perindoprilat, d carvedilol-d5, e enalaprilat-d5, and f perindoprilat-¹³C3. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Retrieved February 10, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. Retrieved February 10, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved February 10, 2026, from [Link]
-
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). SciSpace. Retrieved February 10, 2026, from [Link]
-
UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. (2013). PubMed. Retrieved February 10, 2026, from [Link]
-
Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. (2016). PubMed. Retrieved February 10, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved February 10, 2026, from [Link]
Sources
- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradient for Carvedilol and Polar Metabolites
Core Method Strategy: The "Why" Behind the Protocol
The Separation Challenge
Carvedilol presents a classic "General Elution Problem." The parent drug is highly lipophilic (LogP ~4.19, pKa ~8.8), causing it to retain strongly on Reversed-Phase (RP) columns. Conversely, its key metabolites—4'-hydroxyphenyl carvedilol , 5'-hydroxyphenyl carvedilol , and O-desmethyl carvedilol —are significantly more polar.
-
Isocratic Failure Mode: An isocratic method strong enough to elute Carvedilol in a reasonable time will elute the polar metabolites in the void volume (co-elution). A weak mobile phase will separate metabolites but lead to excessive retention and band broadening for the parent.
-
The Solution: A steep-to-shallow gradient strategy is required to compress the elution window while maintaining resolution for the early-eluting isomeric metabolites.
Critical Parameter Selection
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | C18 (L7) or Phenyl-Hexyl | C18: Standard for hydrophobicity-based separation.Phenyl-Hexyl: Provides |
| Mobile Phase pH | pH 2.0 – 3.0 | Carvedilol is a weak base (secondary amine). At acidic pH ( |
| Buffer | Phosphate (20-25 mM) | Provides high buffering capacity at pH 2-3. Note: Incompatible with MS detection; use Ammonium Formate for LC-MS. |
| Organic Modifier | Acetonitrile (ACN) | Lower viscosity than methanol, preventing backpressure limits during the gradient ramp. |
Step-by-Step Optimization Protocol
Phase 1: Gradient Scouting Workflow
This protocol is designed to "catch" polar metabolites early while ensuring the lipophilic parent elutes with sharp peak shape.
Standard Conditions:
-
Column: End-capped C18,
(or equivalent for UHPLC). -
Temperature:
(Reduces viscosity and improves mass transfer). -
Flow Rate:
(Standard HPLC). -
Detection: UV 240 nm (Primary), Fluorescence (Ex 280 / Em 340 nm) for high sensitivity.
Gradient Table (Scouting Run):
| Time (min) | % Mobile Phase A (Buffer pH 2.5) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Loading: High water content traps polar metabolites. |
| 5.0 | 80 | 20 | Isocratic Hold: Optional. Improves separation of early polar isomers. |
| 25.0 | 30 | 70 | Ramp: Linear increase to elute Carvedilol. |
| 30.0 | 30 | 70 | Wash: Ensure lipophilic impurities are removed. |
| 30.1 | 95 | 5 | Re-equilibration. |
Phase 2: Decision Logic & Optimization
Use the following workflow to refine your method based on the scouting run results.
Figure 1: Decision tree for optimizing separation of Carvedilol and its metabolites.
Troubleshooting Guide & FAQs
Q1: Why is my Carvedilol peak tailing (Tailing Factor > 2.0)?
Diagnosis: Carvedilol is a basic amine. At pH > 3, residual silanol groups (
-
Lower pH: Adjust Mobile Phase A to pH 2.0 – 2.5 using Phosphoric Acid. This suppresses silanol ionization.[1]
-
Add "Sacrificial" Base: Add 0.1% Triethylamine (TEA) to the buffer. TEA competes for the active silanol sites, blocking them from the drug.
-
Column Switch: Move to a "Base-Deactivated" (BD) or highly end-capped column (e.g., Inertsil ODS-3, Zorbax Eclipse Plus).
Q2: The 4'-hydroxyphenyl and 5'-hydroxyphenyl metabolites are co-eluting.
Diagnosis: These are positional isomers with nearly identical hydrophobicity. Standard C18 columns often lack the steric selectivity to separate them. Corrective Actions:
-
Change Selectivity: Switch to a Phenyl-Hexyl column. The
interaction differences between the isomers often provide the necessary resolution that hydrophobic interaction (C18) cannot. -
Shallow Gradient: Decrease the gradient slope at the beginning. Instead of 5%
20% B in 5 mins, try 5% 15% B in 10 mins . -
Temperature: Lower the column temperature to
. While this increases backpressure, it often improves selectivity for isomers.
Q3: I see a drifting baseline during the gradient ramp.
Diagnosis: This is usually due to the difference in UV absorbance between Mobile Phase A (Buffer) and Mobile Phase B (Organic). Corrective Actions:
-
Wavelength Check: At 240 nm, Phosphate and Acetonitrile are generally transparent. Ensure you are using HPLC-grade (or Gradient-grade) Acetonitrile.
-
Balanced Absorbance: If using TFA (Trifluoroacetic acid) or Formic Acid, add an equal concentration to both Mobile Phase A and B. This "balances" the baseline.
-
Example: A = 0.1% TFA in Water; B = 0.1% TFA in ACN.
-
Q4: The retention time of Carvedilol is shifting between runs.
Diagnosis: Inadequate equilibration or pH instability. Corrective Actions:
-
Equilibration Time: After the gradient finishes, the column must return to initial conditions (5% B). Ensure a re-equilibration time of at least 10 column volumes (approx. 10-15 minutes for a standard
column). -
Buffer Capacity: If the sample solvent is very basic or acidic, it might locally disturb the pH. Ensure your buffer concentration is at least 20 mM .
References
-
United States Pharmacopeia (USP). USP Monograph: Carvedilol.[2] USP-NF. (Official monographs detail impurity profiling methods using Phosphate/ACN gradients).
-
Zarghi, A. et al. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma.[3][4][5][6][7] Asian Journal of Chemistry.[6] Describes low pH phosphate buffer strategy.
-
Ibrahim, F. et al. (2025). Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide... PMC. Discusses Phenyl-Hexyl column usage for difficult separations.
-
Hassan, Y. et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol.[3][7] Biomedical Chromatography.[3][4][8] Validates metabolite separation protocols.
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Comprehensive guide on peak tailing and silanol interactions.[1]
Sources
- 1. hplc.eu [hplc.eu]
- 2. ijpsonline.com [ijpsonline.com]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. farmaciajournal.com [farmaciajournal.com]
Recommended storage conditions for 5'-Hydroxyphenyl Carvedilol-d5
Topic: Storage, Handling, and Troubleshooting Guide
Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS/MS Operators.[1]
Introduction
Welcome to the Technical Support Center for 5'-Hydroxyphenyl Carvedilol-d5 . This guide is designed to support researchers utilizing this stable isotope-labeled metabolite as an Internal Standard (IS) in LC-MS/MS bioanalysis.
Compound Profile:
-
Chemical Nature: Deuterated metabolite of Carvedilol (non-selective
-blocker).[1][2] -
Critical Functional Groups: Phenolic hydroxyl (susceptible to oxidation), Carbazole ring (light-sensitive), Secondary amine.[1]
-
Primary Risk: Oxidative degradation (Quinone formation) and Photolysis.[1]
Part 1: Critical Storage Parameters ("The Golden Rules")
The stability of this compound is governed by its phenolic structure.[1] Unlike the parent drug, the additional hydroxyl group significantly lowers the oxidation potential, making the compound more fragile.[1]
Storage Decision Matrix
Figure 1: Decision matrix for immediate handling upon receipt.[1] Adherence to inert gas overlay is critical for this phenolic metabolite.[1]
Frequently Asked Questions: Storage
Q: Why is the compound turning pink/brown in storage? A: This indicates oxidative degradation .[1] The 5'-hydroxyl group on the phenyl ring is electron-donating, making the ring susceptible to oxidation into quinone intermediates.[1]
-
Corrective Action: Ensure the vial is flushed with Argon or Nitrogen after every use.[1] Store in amber glass to prevent photo-oxidation.
Q: Can I store the stock solution at 4°C? A: No. Solutions are far more reactive than solids.[1]
-
Solid State: Stable at -20°C for >2 years.[1]
-
Solution (DMSO/MeOH): Stable at -80°C for 6 months. At 4°C, significant degradation can occur within 24-48 hours.[1]
Q: Is the compound hygroscopic? A: Yes, like many amine salts and phenolic compounds. Moisture uptake can lead to hydrolysis or weighing errors.[1] Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water condensation on the cold solid.
Part 2: Solubilization & Stock Preparation
Correct solubilization is the first step in a successful assay.[1] Inappropriate solvents can cause isotopic scrambling or precipitation.[1]
Solubility Data & Recommendations
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Excellent solubility for carbazoles; stabilizes the phenolic proton.[1] |
| Secondary Solvent | Methanol | Good for working solutions.[1] Easier to evaporate than DMSO.[1] |
| Avoid | Water / Aqueous Buffers | Poor solubility for the free base; risk of precipitation.[1] |
| Avoid | Acetone / Aldehydes | Reacts with the secondary amine to form Schiff bases/imines.[1] |
| Ultrasonication | Recommended (Max 2 mins) | Ensure complete dissolution; minimize heat generation (degradation risk).[1] |
Protocol: Stock Solution Preparation (1 mg/mL)
-
Equilibrate: Remove vial from -20°C and let stand in a desiccator for 30 mins.
-
Weigh: Weigh exactly 1.0 mg into an Amber volumetric flask.
-
Dissolve: Add 500 µL of DMSO. Vortex gently.
-
Dilute: Make up to volume (1 mL) with Methanol.
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) in amber microtubes.
-
Store: Flash freeze and store at -80°C.
Part 3: Troubleshooting Experimental Issues
This section addresses specific failures in LC-MS/MS workflows involving this compound.
Troubleshooting Logic Flow
Figure 2: Step-by-step logic for diagnosing Internal Standard (IS) failures.
Q&A: Specific Experimental Failures
Q: My IS retention time (RT) is shifting relative to the analyte. Why? A: This is the Deuterium Isotope Effect .[1]
-
Mechanism: Deuterium is slightly more lipophilic than Hydrogen.[1] In high-resolution chromatography (UPLC), deuterated standards may elute slightly earlier than the non-deuterated analyte.[1]
-
Solution: This is normal.[1] Ensure the shift is constant. If the shift varies between samples, check for column overload or matrix effects modifying the stationary phase.[1]
Q: I see "Cross-talk" (Signal in the analyte channel when only IS is injected). A: This is likely due to Isotopic Impurity or Fragmentation Overlap .[1]
-
Check: Verify the Certificate of Analysis (CoA). If the isotopic enrichment is <99%, the "d0" (unlabeled) impurity will contribute to the analyte signal.[1]
-
Action: If enrichment is low, you must lower the IS concentration to ensure the contribution to the analyte channel is <20% of the Lower Limit of Quantitation (LLOQ).[1]
Q: The IS signal disappears in urine samples but works in plasma. A: Non-specific Adsorption (NSA).
-
Mechanism: Carvedilol and its metabolites are hydrophobic bases.[1] They stick to plastic surfaces, especially in low-protein matrices like urine.[1]
-
Solution: Add a modifier to the urine collection tubes (e.g., 5% BSA or 30% organic solvent) to "block" binding sites on the container walls.[1] Use silanized glass vials for autosamplers.[1]
Part 4: Scientific Mechanism & Integrity
Why 5'-Hydroxyphenyl Carvedilol?
Carvedilol is extensively metabolized by CYP2D6 and CYP2C9.[1] The 4'-hydroxyphenyl and 5'-hydroxyphenyl metabolites are active beta-blockers.[1][3] Quantifying them requires specific differentiation because they are structural isomers.[1]
-
Mass Spectrometry: The -d5 label typically resides on the carbazole ring or the propoxy chain (check specific CoA).[1] This mass shift (+5 Da) provides ample separation from the parent isotope envelope.[1]
-
Stability Warning: The 5'-OH group activates the phenyl ring, making it more reactive than the parent Carvedilol.[1] This requires stricter exclusion of light and oxygen.[1]
Self-Validating System: The "Zero-Injection" Test
Before running a batch, perform a System Suitability Test (SST) :
-
Inject Mobile Phase (Blank) -> Check for carryover.[1]
-
Inject IS Only (Zero sample) -> Check for interference in the Analyte channel (Cross-talk).[1]
-
Inject Analyte LLOQ Only -> Check for interference in the IS channel.[1]
If the IS signal in the blank is >5% of the average IS response, the system is contaminated or the column is retaining the hydrophobic IS.
References
-
BenchChem. (2025).[1][4][5] Best Practices for the Use of Deuterated Internal Standards in Bioanalysis. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 4181439: 5'-Hydroxyphenyl Carvedilol.[1] Retrieved from [1]
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from
-
ChemicalBook. (2025).[1][6] Carvedilol-d5 Safety Data Sheet (SDS).[1] Retrieved from [1]
-
Parekh, J. M., et al. (2012).[1] Simultaneous determination of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma by UPLC-MS/MS.[1][7] Journal of Pharmaceutical and Biomedical Analysis.[1][8] Retrieved from
Sources
- 1. Carvedilol - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Enhancing Reproducibility in Carvedilol Pharmacokinetic Assays
To: Bioanalytical Team Leads, Senior Scientists, and QA/QC Managers From: Senior Application Scientist, Bioanalysis Division Subject: Tier 3 Troubleshooting & Optimization for Carvedilol LC-MS/MS Workflows
Executive Summary
Carvedilol presents a unique triad of bioanalytical challenges: it is a lipophilic base (
This guide moves beyond standard SOPs to address the causality of failure, providing self-validating protocols to ensure data integrity.
Module 1: Sample Preparation & Handling
The Hidden Variable: Non-Specific Binding & Stability
Carvedilol is lipophilic (
1.1 The "Amber & Silanized" Rule
-
Protocol Requirement: All stock solutions and extracted samples must be handled in amber glassware.
-
The Fix: For concentrations
, use silanized glass vials or low-binding polypropylene. Standard borosilicate glass can cause up to 20% signal loss at LLOQ levels due to adsorption.
1.2 Extraction Strategy: LLE vs. PPT
While Protein Precipitation (PPT) is faster, it leaves significant phospholipids that suppress ionization. For robust PK data (LLOQ
Optimized LLE Protocol (Self-Validating):
-
Alkalization: Add
of 0.1 M NaOH to plasma. Why? Carvedilol is a base; high pH ensures it is uncharged (neutral), maximizing partition into the organic phase. -
Extraction Solvent: Add
Tert-butyl methyl ether (TBME) .-
Note: TBME provides a cleaner extract than Ethyl Acetate for this specific analyte [1].
-
-
Agitation: Vortex 5 min; Centrifuge 4000 rpm for 5 min.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Reconstitution: Evaporate to dryness under
at . Reconstitute in Mobile Phase.
Visualizing the Extraction Logic:
Figure 1: Mechanism of Liquid-Liquid Extraction for Basic Drugs. Alkalization is the critical control point to ensure the drug enters the organic phase.
Module 2: Chromatographic Fidelity
Taming the Tailing
Carvedilol's secondary amine group interacts with free silanol groups on silica columns, causing peak tailing. Tailing peaks reduce sensitivity (signal-to-noise ratio) and integration reproducibility.
2.1 The Mobile Phase "Ion-Pairing" Effect
Do not rely solely on organic gradients. You must mask silanols or control pH.
-
Recommended Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.0).
-
Why? At pH 3.0, silanols are protonated (neutral), reducing their interaction with the positively charged Carvedilol. The ammonium ions also compete for any remaining active sites.
2.2 Chiral Separation (R vs. S)
For enantioselective PK, standard C18 columns fail.
-
Column Choice: Chirobiotic T (Teicoplanin) or Chiralpak IB.
-
Mode: Reversed-phase conditions are preferred for MS compatibility (avoiding normal phase solvents like hexane/IPA which are dangerous in ESI sources).
Data: Column Performance Comparison
| Parameter | C18 Standard (No Additive) | C18 + Amm. Formate (pH 3.0) | Chirobiotic T (Chiral) |
| Peak Symmetry | 0.6 (Severe Tailing) | 1.1 (Excellent) | 1.2 (Good) |
| Retention Time | Variable | Stable | Long (>10 min) |
| Resolution (Rs) | N/A | N/A | > 2.0 (Enantiomers) |
| Use Case | Avoid | Routine Total PK | Enantioselective PK |
Module 3: Mass Spectrometry & Quantification
The "Matrix Ghost" & Internal Standards
Ion suppression is the primary killer of reproducibility in Carvedilol assays. Phospholipids eluting late in the run can suppress the signal of subsequent injections.
3.1 The Deuterated Imperative
-
Requirement: Use Carvedilol-d4 or Carvedilol-d5 as the Internal Standard (IS).
-
Avoid: Metoprolol or Propranolol.
-
Reasoning: Only a stable isotope-labeled (SIL) IS will co-elute exactly with Carvedilol. If the analyte experiences matrix suppression at 2.5 min, the SIL-IS experiences the exact same suppression, correcting the ratio. An analog IS eluting at 2.8 min will not correct for the suppression, leading to calculated concentrations that are falsely low [2].
3.2 Troubleshooting Matrix Effects
If you suspect matrix effects (e.g., QC failure in one specific patient lot), perform the Post-Column Infusion test.
Figure 2: Decision Logic for Diagnosing Matrix Effects. Post-column infusion visualizes exactly where suppression occurs in the chromatogram.
FAQ: Troubleshooting Specific Failures
Q: My calibration curve is linear, but my LLOQ (0.5 ng/mL) has high CV% (>15%). A: This is likely an adsorption issue.
-
Check if you are using standard glass vials. Switch to polypropylene or silanized glass.
-
Ensure your reconstitution solvent matches the mobile phase strength. If the solvent is too strong (too much organic), the peak shape distorts at low loads.
Q: I see "ghost peaks" in my blank samples after a high concentration standard. A: Carvedilol is sticky.
-
Needle Wash: Ensure your wash solution contains at least 50% organic solvent (MeOH/ACN) with 0.1% Formic Acid. The acid helps solubilize the basic drug.
-
Valve Switching: If using an automated system, ensure the rotor seal is not retaining the drug.
Q: The ratio of R-Carvedilol to S-Carvedilol changes over time in my stock solution. A: Check for chiral inversion or degradation.
-
Carvedilol is generally stable against racemization in plasma, but light exposure can degrade it.
-
Ensure the chiral column is not losing performance. Chiral stationary phases are sensitive to pressure shocks and harsh solvents.
References
-
A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Source: National Institutes of Health (PMC) URL:[Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Source: National Institutes of Health (PMC) URL:[Link]
-
Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column. Source: PubMed URL:[Link]
-
UPLC-MS/MS assay for the simultaneous quantification of carvedilol... to support a bioequivalence study. Source: PubMed URL:[Link]
Enhancing extraction recovery of carvedilol from biological matrices
Topic: Enhancing Extraction Recovery of Carvedilol from Biological Matrices
Status: Online | Tier: Senior Application Support Audience: Bioanalytical Scientists & Method Developers
Core Directive: The Physicochemical Logic
Before troubleshooting specific protocols, you must master the molecule. Carvedilol is a lipophilic weak base . Most recovery failures stem from ignoring these two properties.
| Property | Value | Implication for Extraction |
| pKa | ~7.8 (Secondary amine) | At pH < 6, it is ionized (water-soluble). At pH > 9, it is unionized (organic-soluble). |
| LogP | ~4.19 | Highly lipophilic. It binds strongly to plasma proteins (>98%). |
| Solubility | High in organic solvents | Requires aggressive disruption of protein binding (PPT) or pH manipulation (LLE/SPE). |
Module A: Liquid-Liquid Extraction (LLE) Optimization
User Query: "My LLE recovery is inconsistent (varying between 50-70%). What is wrong?"
Root Cause Analysis: Inconsistent recovery in LLE usually stems from insufficient alkalization . Since Carvedilol has a pKa of ~7.8, extracting at neutral pH (7.0) leaves a significant portion of the drug ionized, trapping it in the aqueous phase.
The Fix: The pH Shift Protocol You must shift the plasma pH to at least 2 units above the pKa (Target pH: 9.8–10.0) to ensure >99% of the molecule is in the unionized, free-base form.
Optimized Protocol (High Recovery >90%):
-
Aliquot: Transfer 500 µL plasma to a glass tube (avoid plastic if possible to reduce adsorption).
-
IS Addition: Spike with Internal Standard (e.g., Carbamazepine or Domperidone).
-
Alkalization (Critical Step): Add 100 µL of 0.1 M NaOH or Borate Buffer (pH 10) . Vortex for 30s.
-
Why? This breaks protein binding and neutralizes the amine charge.
-
-
Extraction Solvent: Add 3 mL of Diethyl Ether : Ethyl Acetate (3:1 v/v) .
-
Why? Ethyl acetate improves polarity match, while ether ensures clean phase separation. Dichloromethane is a viable alternative but often yields "dirtier" extracts.
-
-
Agitation: Reciprocating shaker for 10 mins.
-
Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Reconstitution: Evaporate the supernatant under nitrogen stream; reconstitute in Mobile Phase.
Visualization: LLE Logic Flow
Caption: Logical flow for maximizing LLE recovery via pH manipulation (Henderson-Hasselbalch principle).
Module B: Solid Phase Extraction (SPE) Troubleshooting
User Query: "I am seeing high ion suppression in LC-MS/MS. LLE isn't clean enough."
Root Cause Analysis: LLE often extracts phospholipids (PLs) along with the analyte, causing matrix effects (ion suppression). For LC-MS/MS, Mixed-Mode Cation Exchange (MCX) SPE is superior to standard HLB because it utilizes an orthogonal cleanup mechanism (Hydrophobicity + Charge).
The Fix: The "Lock and Wash" Protocol Use an MCX cartridge. You "lock" the Carvedilol onto the sorbent using its positive charge (at acidic pH), wash away neutrals/acids with organics, and then "unlock" it with a basic solvent.
Optimized MCX Protocol:
-
Conditioning: Methanol followed by Water.
-
Loading: Acidify plasma with 2% Phosphoric Acid (pH ~2-3). Load onto cartridge.
-
Wash 1 (Aqueous): 2% Formic acid in water (removes proteins/salts).
-
Wash 2 (Organic - Critical): 100% Methanol.
-
Why? Since Carvedilol is ionically bound, methanol washes away hydrophobic interferences (like phospholipids) without eluting the drug.
-
-
Elution: 5% Ammonium Hydroxide in Methanol .
Module C: Stability & Handling FAQs
User Query: "My peaks degrade if the autosampler sits overnight. Is Carvedilol unstable?"
Answer: Carvedilol is relatively stable in plasma but susceptible to photodegradation and oxidation once extracted.
| Threat | Prevention Strategy |
| Light Sensitivity | Use Amber Glass vials for all stock solutions and autosampler trays. |
| Oxidation | Add Ascorbic Acid (0.1%) to the plasma prior to storage if long-term stability is required. |
| Adsorption | Carvedilol is lipophilic and sticks to glass. Ensure your reconstitution solvent contains at least 30-40% organic content to prevent loss to container walls. |
Visualization: Method Selection Matrix
Caption: Decision tree for selecting extraction methodology based on downstream detection requirements.
References
-
Zarghi, A. et al. (2007). HPLC method for the quantification of carvedilol in human plasma. Validated LLE method using Ethyl Acetate.[3]
-
Rathod, R. et al. (2007).[4][5] Estimation of carvedilol in human plasma by using HPLC-fluorescence detector. Discusses stability and extraction efficiency.
-
Behn, F. et al. (2001). Determination of carvedilol in human plasma by HPLC-MS/MS. Establishes protocols for high-sensitivity mass spectrometry extraction.
-
Patel, B. et al. (2013). Stability indicating HPLC method for Carvedilol. Detailed degradation studies.
Sources
- 1. biotech-asia.org [biotech-asia.org]
- 2. Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Enantioselective pharmacokinetics of carvedilol and its metabolites
Title: Enantioselective Pharmacokinetics of Carvedilol: A Comparative Technical Guide Subtitle: Dissecting the R(+) and S(-) Divergence in Metabolic Pathways and Clinical Exposure
Executive Summary
Carvedilol is a "hybrid" adrenergic antagonist administered as a racemic mixture (1:1 R/S).[1][2][3] However, it functions as two distinct drugs within a single formulation. The S(-)-enantiomer is a potent non-selective
In clinical practice, this racemic administration relies on a specific pharmacokinetic (PK) balance. Due to stereoselective first-pass metabolism—primarily governed by CYP2D6 —the systemic exposure of R-carvedilol is consistently higher than that of S-carvedilol in extensive metabolizers (EMs).[4] This guide dissects this stereochemical divergence, compares the pharmacokinetic performance of the enantiomers, and provides a validated LC-MS/MS protocol for their quantification.
Part 1: The Stereochemical Landscape (Comparative Analysis)
The "alternative" in this context is not just another drug, but the opposing enantiomer present in the same pill. Understanding their differential performance is critical for interpreting drug efficacy and toxicity, particularly in CYP2D6 poor metabolizers.
Table 1: Pharmacodynamic & Pharmacokinetic Divergence (R vs. S)
| Feature | S(-)-Carvedilol | R(+)-Carvedilol | Clinical Implication |
| Primary Pharmacology | S(-) drives the heart rate reduction; both contribute to vasodilation. | ||
| Potency ( | High (approx. 200x > R) | Low | Loss of S(-) clearance leads to bradycardia; loss of R(-) clearance leads to hypotension. |
| Metabolic Clearance | High (Rapid CYP2D6/1A2 oxidation) | Moderate (CYP2D6/2C9 oxidation) | S(-) undergoes higher first-pass effect, resulting in lower plasma levels. |
| Plasma Exposure (AUC) | Lower (Ratio ~0.4 vs R) | Higher (Reference) | R(+) dominates plasma profiles despite S(-) being the |
| Protein Binding | ~95% | ~95% | Both are highly bound, limiting dialyzability. |
Part 2: Metabolic Pathways & Genetic Polymorphism[6]
The liver processes carvedilol stereoselectively.[5][6][7] The CYP2D6 phenotype is the single largest variable affecting the R/S ratio.
-
Extensive Metabolizers (EM): Efficient CYP2D6 activity clears S-carvedilol rapidly. The resulting plasma ratio favors R-carvedilol (approx. 2.5 : 1).
-
Poor Metabolizers (PM): Lack of CYP2D6 activity forces metabolism through secondary pathways (CYP2C9, CYP1A2). This reduces the clearance of both enantiomers, but the increase in R-carvedilol exposure is often more pronounced, while S-carvedilol levels also rise, significantly increasing the risk of
-blockade-induced bradycardia.
Diagram 1: Stereoselective Metabolic Pathway
Visualization of the enzymatic divergence and active metabolite formation.
Caption: Stereoselective metabolic routes. CYP2D6 drives the formation of the highly active 4'-OH metabolite and preferentially clears S-carvedilol in EMs.
Part 3: Validated Analytical Protocol (Chiral LC-MS/MS)
To accurately assess the enantiomeric ratio, achiral HPLC is insufficient. Below is a self-validating protocol using Chiral Derivatization followed by LC-MS/MS. This method is superior to direct chiral stationary phases (CSP) for biological matrices due to better peak shape and sensitivity when using standard C18 columns after derivatization.
Methodology: GITC Derivatization LC-MS/MS
Objective: Quantify R- and S-carvedilol and 4'-OH metabolite in human plasma. LOD: ~0.1 ng/mL per enantiomer.
1. Reagents & Standards:
-
Derivatizing Agent: 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).[8]
-
Internal Standard (IS): D5-Carvedilol (Deuterated).
-
Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.0).
2. Sample Preparation (Step-by-Step):
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
Spike: Add 20 µL of IS working solution (50 ng/mL).
-
Extraction (LLE): Add 3 mL of tert-butyl methyl ether (MTBE). Vortex for 5 mins. Centrifuge at 4000 rpm for 10 mins.
-
Dry: Transfer organic supernatant to a clean tube. Evaporate to dryness under nitrogen stream at 40°C.
-
Derivatization: Reconstitute residue in 100 µL of GITC solution (1 mg/mL in acetonitrile) + 50 µL Triethylamine (TEA).
-
Incubation: Vortex and incubate at room temperature for 30 mins. (GITC reacts with the secondary amine to form diastereomers).
-
Quench: Add 50 µL of 1% formic acid to stop the reaction.
3. LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 100 x 2.1 mm, 3.5 µm). Note: The diastereomers formed are separable on standard achiral columns.
-
Gradient: 40% B to 90% B over 8 minutes.
-
Detection: ESI Positive Mode (MRM).
-
Carvedilol-GITC: m/z 794.3 → 387.2
-
IS-GITC: m/z 799.3 → 392.2
-
4. Self-Validating Quality Control (System Suitability):
-
Resolution Check: The resolution (
) between the R-GITC and S-GITC peaks must be > 1.5. -
Calibration Linearity:
> 0.995 over the range 0.5 – 100 ng/mL. -
Carryover Check: Inject a blank after the highest standard (ULOQ). Response must be < 20% of LLOQ.
Diagram 2: Analytical Workflow
Caption: Workflow for separating enantiomers via diastereomeric formation using GITC.
Part 4: Comparative Pharmacokinetic Data
The following data summarizes the consensus PK parameters in healthy Extensive Metabolizers (EM). Note the distinct accumulation of the R-enantiomer.
Table 2: Pharmacokinetic Parameters (Single Dose 25mg, Healthy EM)
| Parameter | R(+)-Carvedilol | S(-)-Carvedilol | Ratio (R/S) |
| ~2.3 | |||
| ~2.5 | |||
| 1.5 | |||
| Clearance (mL/min/kg) | 0.4 |
Data Source Synthesis: Aggregated from Zhou et al. [1] and Tenero et al. [2].
Crucial Insight for Drug Development:
In CYP2D6 Poor Metabolizers , the
References
-
Zhou, H. H., & Wood, A. J. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6.[6] Clinical Pharmacology & Therapeutics. Link
-
Tenero, D., et al. (2000).[4] Steady-state pharmacokinetics of carvedilol and its enantiomers in patients with congestive heart failure. Journal of Clinical Pharmacology. Link
-
Peccinini, R. G., et al. (2008). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization.[10] Biopharmaceutics & Drug Disposition. Link
-
Furlong, M. T., et al. (2012).[10] A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4′-hydroxyphenyl metabolite in human plasma.[11] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Honda, M., et al. (2005). Effect of CYP2D6*10 on the pharmacokinetics of R- and S-carvedilol in healthy Japanese volunteers. Biological and Pharmaceutical Bulletin. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Metabolic Profiles of R-(+)- and S-(-)-Carvedilol for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the metabolic profiles of the enantiomers of carvedilol, R-(+)-carvedilol and S-(-)-carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, administered clinically as a racemic mixture.[1][2][3] While both enantiomers contribute to the drug's overall therapeutic effect, they exhibit distinct pharmacological activities and, crucially, are metabolized differently in the body.[1][3] Understanding these stereoselective metabolic differences is paramount for researchers in drug development and pharmacology to optimize therapeutic strategies and predict patient responses.
The Significance of Stereoselective Metabolism in Carvedilol's Action
Carvedilol's pharmacological activity is enantiomer-dependent. The S-(-)-enantiomer is a potent beta- and alpha-1 adrenergic receptor blocker, whereas the R-(+)-enantiomer primarily exhibits alpha-1 blocking activity.[1][3] This stereoselectivity extends to their pharmacokinetics, largely driven by differential metabolism. The extensive first-pass metabolism of carvedilol in the liver is stereoselective, leading to significantly different plasma concentrations of the two enantiomers after oral administration.[4][5][6] Typically, plasma levels of R-(+)-carvedilol are approximately two to three times higher than those of S-(-)-carvedilol.[6][7] This disparity is a direct consequence of the faster clearance of the S-(-)-enantiomer.[8]
This guide will dissect the metabolic pathways, identify the key enzymatic players, and present experimental protocols to elucidate these differences, providing a comprehensive resource for laboratory investigation.
Phase I Metabolism: The Cytochrome P450 Arena
The initial metabolic transformation of carvedilol enantiomers is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[4][9] The main pathways include aromatic ring oxidation and side-chain demethylation, leading to the formation of several metabolites, some of which retain biological activity.[6][9]
The key CYP isoenzymes involved in carvedilol metabolism are CYP2D6 and CYP2C9, with smaller contributions from CYP1A2, CYP3A4, CYP2C19, and CYP2E1.[6][10][11] The involvement of these enzymes is not uniform for both enantiomers, which is the crux of their metabolic differentiation.
Key Metabolic Pathways and Enzyme Specificity:
-
Aromatic Ring Hydroxylation: CYP2D6 is the primary enzyme responsible for the 4'- and 5'-hydroxylation of both enantiomers, producing active metabolites.[9][10][11] However, the clearance of R-(+)-carvedilol is significantly more dependent on CYP2D6 activity.[8] This leads to pronounced differences in plasma concentrations in individuals with genetic polymorphisms in the CYP2D6 gene. Poor metabolizers of debrisoquin (a marker for CYP2D6 activity) exhibit 2- to 3-fold higher plasma concentrations of R-(+)-carvedilol compared to extensive metabolizers, while the impact on S-(-)-carvedilol levels is much less pronounced (an increase of about 20-25%).[6][11]
-
O-Demethylation: The formation of the O-desmethyl metabolite is primarily catalyzed by CYP2C9.[9][10]
-
Other Oxidative Pathways: CYP1A2 and CYP3A4 also contribute to the metabolism of both enantiomers.[4][10] There is evidence suggesting that CYP1A2 is particularly involved in the 8-hydroxy carbazolyl pathway.[10]
The differential reliance on these enzymes results in a faster overall metabolic clearance of S-(-)-carvedilol compared to R-(+)-carvedilol.[8]
Visualizing the Metabolic Pathways
The following diagram illustrates the primary Phase I metabolic pathways for both carvedilol enantiomers.
Caption: Phase I metabolic pathways of R-(+)- and S-(-)-carvedilol.
Phase II Metabolism: Glucuronidation
Following Phase I oxidation, carvedilol and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation, to facilitate their excretion.[4][5] This process is also stereoselective. The S-(-)-enantiomer undergoes more rapid glucuronidation compared to the R-(+)-enantiomer.[4][5] The primary enzymes responsible for carvedilol glucuronidation are UGT1A1, UGT2B4, and UGT2B7.[4][9] UGT2B7 shows a preference for the metabolism of S-(-)-carvedilol.[4] This contributes further to the faster clearance and lower systemic exposure of the S-(-)-enantiomer.
Summary of Metabolic Profile Comparison
| Feature | R-(+)-Carvedilol | S-(-)-Carvedilol | Key References |
| Primary Metabolic Pathways | Aromatic Ring Hydroxylation, O-Demethylation, Glucuronidation | Aromatic Ring Hydroxylation, O-Demethylation, Glucuronidation | [4][9][10] |
| Key Phase I Enzymes | CYP2D6 (major), CYP2C9, CYP1A2, CYP3A4 | CYP2D6, CYP2C9, CYP1A2, CYP3A4 | [6][10][11] |
| Key Phase II Enzymes | UGT1A1, UGT2B4, UGT2B7 | UGT1A1, UGT2B4, UGT2B7 (preference for S-enantiomer) | [4][9] |
| Metabolic Rate | Slower | Faster | [8][10] |
| Resulting Plasma Concentration | Higher (approx. 2-3 fold) | Lower | [6][7] |
| Major Metabolites | 4'- and 5'-hydroxyphenyl, O-desmethyl derivatives | 4'- and 5'-hydroxyphenyl, O-desmethyl derivatives | [10] |
| Impact of CYP2D6 Polymorphism | Significant increase in plasma concentration in poor metabolizers | Minor increase in plasma concentration in poor metabolizers | [6][11] |
Experimental Protocols for Investigating Carvedilol's Stereoselective Metabolism
To empirically validate and further explore the metabolic differences between R-(+)- and S-(-)-carvedilol, the following experimental workflows are recommended.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This experiment provides a foundational understanding of the metabolic stability and metabolite formation of each enantiomer.
Objective: To determine the rate of metabolism and identify the primary metabolites of R-(+)- and S-(-)-carvedilol in a controlled in vitro system.
Methodology:
-
Preparation:
-
Prepare stock solutions of R-(+)-carvedilol, S-(-)-carvedilol, and a racemic mixture in a suitable solvent (e.g., methanol).
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM suspension, and the carvedilol enantiomer stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated chiral LC-MS/MS method to separate and quantify the parent enantiomers and their metabolites.
-
Caption: Workflow for in vitro metabolism study using Human Liver Microsomes.
Reaction Phenotyping with Recombinant CYP Isoforms
This experiment identifies the specific CYP enzymes responsible for the metabolism of each enantiomer.
Objective: To determine the contribution of individual CYP isoenzymes to the metabolism of R-(+)- and S-(-)-carvedilol.
Methodology:
-
Incubation Setup:
-
Follow the general incubation procedure for the HLM assay.
-
Instead of pooled HLMs, use individual recombinant human CYP enzymes (e.g., CYP2D6, CYP2C9, CYP1A2, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
-
Parallel Incubations:
-
Perform parallel incubations for each enantiomer with each recombinant CYP isoform.
-
-
Analysis:
-
Analyze the formation of metabolites using LC-MS/MS. The rate of metabolite formation in the presence of a specific isoform indicates its role in that metabolic pathway.
-
Chemical Inhibition Assay
This method corroborates the findings from the reaction phenotyping by using specific chemical inhibitors of CYP enzymes.
Objective: To confirm the involvement of specific CYP isoforms by observing the reduction in metabolism in the presence of a known inhibitor.
Methodology:
-
Incubation with Inhibitors:
-
Follow the HLM incubation protocol.
-
Prior to adding the carvedilol enantiomer, pre-incubate the HLMs with a specific CYP inhibitor (e.g., quinidine for CYP2D6, sulfaphenazole for CYP2C9).
-
-
Control Incubations:
-
Run parallel incubations without the inhibitor to serve as a control.
-
-
Analysis:
-
Compare the rate of metabolism of each enantiomer in the presence and absence of the inhibitor. A significant reduction in metabolism confirms the involvement of the inhibited enzyme.
-
Conclusion and Future Directions
The metabolic profiles of R-(+)- and S-(-)-carvedilol are distinctly different, a factor that significantly influences their pharmacokinetic and pharmacodynamic properties. The S-(-)-enantiomer is cleared more rapidly due to a faster rate of both Phase I oxidation by CYP enzymes and Phase II glucuronidation. The R-(+)-enantiomer's metabolism is more heavily reliant on the polymorphic enzyme CYP2D6, making its pharmacokinetics more susceptible to genetic variations in the patient population.
For researchers and drug development professionals, a thorough understanding of this stereoselective metabolism is critical for:
-
Predicting Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the key metabolizing enzymes (e.g., CYP2D6, CYP2C9) can disproportionately affect the plasma concentrations of the carvedilol enantiomers.
-
Personalized Medicine: Genotyping for CYP2D6 can help predict an individual's metabolic capacity for R-(+)-carvedilol and guide dose adjustments.
-
Development of Enantiopure Formulations: A deeper understanding of the metabolic fate of each enantiomer can inform the development of single-enantiomer drugs with potentially improved therapeutic indices.
Future research should continue to explore the intricate interplay of various metabolizing enzymes and transporters in the disposition of carvedilol enantiomers, further refining our ability to predict and optimize patient outcomes.
References
- Oldham, H. G., & Plosker, G. L. (2000). Carvedilol. American Journal of Cardiovascular Drugs, 1(1), 67-77.
- Tenero, D., Boike, S., Boyle, D., Ilson, B., Fesniak, J., & Brozena, S. (2000). Steady-state pharmacokinetics of carvedilol and its enantiomers in patients with congestive heart failure. Journal of Clinical Pharmacology, 40(8), 844-853.
- Zhou, S. F., & Zhou, Z. W. (2018). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Current Drug Metabolism, 19(10), 835-846.
-
Geiser, J., & Laux, V. (2018). Carvedilol Pathway, Pharmacokinetics. PharmGKB. [Link]
- McTavish, D., & Campoli-Richards, D. (1991). Carvedilol. Drugs, 42(4), 629-649.
- Tanaka, E., & Kurata, N. (2006). Stereoselective metabolism of carvedilol by the beta-naphthoflavone-inducible enzyme in human intestinal epithelial Caco-2 cells. Journal of Pharmacological Sciences, 100(3), 269-272.
- Zhou, H. H., & Wood, A. J. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6. Clinical Pharmacology & Therapeutics, 57(5), 524-528.
- Nardotto, G. H. B., de Nucci, G., & Dalla Costa, T. (2017). Population pharmacokinetics of carvedilol enantiomers and their metabolites in healthy subjects and type-2 diabetes patients. European Journal of Pharmaceutical Sciences, 109, 268-276.
- Geiser, J., & Laux, V. (2018). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Current Drug Metabolism, 19(10), 835-846.
-
U.S. Food and Drug Administration. (2011). COREG (carvedilol) tablets label. [Link]
-
National Center for Biotechnology Information. (2018). Medical Genetics Summaries: Carvedilol Therapy and CYP2D6 Genotype. [Link]
- Tenero, D. R., Boike, S. C., Jorkasky, D. K., Ilson, B. E., Fesniak, J. M., & Brozena, S. C. (2000). Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients With Congestive Heart Failure. The Journal of Clinical Pharmacology, 40(8), 844–853.
-
de Assis, Nardotto, G. H., de Nucci, G., & Dalla Costa, T. (2018). Population pharmacokinetics of carvedilol enantiomers and their metabolites in type-2 diabetes and healthy subjects. UCL Discovery. [Link]
- Wang, M., Bai, J., Chen, W. N., & Ching, C. B. (2010). Metabolomic profiling of cellular responses to carvedilol enantiomers in vascular smooth muscle cells. PloS one, 5(11), e15441.
- Wang, M., Bai, J., Chen, W. N., & Ching, C. B. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLoS ONE, 5(11), e15441.
- de Oliveira, A. C. G., & Barrientos-Astigarraga, R. E. (2012). Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry. Chirality, 24(3), 209-214.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2585, Carvedilol. [Link]
Sources
- 1. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ovid.com [ovid.com]
- 8. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Pharmacokinetic Comparison of Carvedilol and Its Active Metabolites: A Guide for Researchers
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of carvedilol and its principal active metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support further investigation and clinical application.
Introduction: The Clinical Significance of Carvedilol and its Metabolites
Carvedilol is a third-generation, non-selective beta-blocker and alpha-1 adrenergic blocker widely prescribed for the management of hypertension and congestive heart failure.[1][2][3] It is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blockade.[1][4]
Upon administration, carvedilol undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1] Three of these metabolites—4'-hydroxyphenyl carvedilol (4'-OHC), 5'-hydroxyphenyl carvedilol (5'-OHC), and O-desmethylcarvedilol (O-DMC)—are pharmacologically active.[5][6][7] Understanding the distinct pharmacokinetic profiles of the parent drug and these active metabolites is crucial for optimizing therapeutic strategies and predicting clinical outcomes.
Metabolic Pathways and Key Enzymes
Carvedilol's metabolism is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[8] The main metabolic routes include aromatic ring oxidation and glucuronidation.[5][9]
-
Aromatic Ring Oxidation: This pathway, predominantly catalyzed by CYP2D6, produces the hydroxylated active metabolites 4'-OHC and 5'-OHC.[5][10]
-
Demethylation: CYP2C9 is the primary enzyme responsible for the demethylation of carvedilol to form the active metabolite O-desmethylcarvedilol.[5][11]
-
Other Contributing Enzymes: CYP1A2, CYP2C19, CYP3A4, and CYP2E1 also play minor roles in carvedilol metabolism.[10]
Genetic polymorphisms in these enzymes, particularly CYP2D6, can significantly influence the pharmacokinetic variability of carvedilol and its metabolites among individuals.[8][10]
Caption: Metabolic conversion of carvedilol to its primary active metabolites.
Comparative Pharmacokinetic Profiles
The pharmacokinetic behavior of carvedilol and its active metabolites exhibits notable differences in absorption, distribution, metabolism, and excretion.
Absorption and Bioavailability
Carvedilol is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[1][12] However, it undergoes significant first-pass metabolism, resulting in an absolute bioavailability of approximately 25%.[13] Food can delay the rate of absorption.[1]
The plasma concentrations of the active metabolites are generally about one-tenth of those observed for the parent drug.[14][15]
Distribution
Carvedilol is a highly lipophilic compound, leading to a large volume of distribution (approximately 1.5 L/kg to 2 L/kg).[12][13] It is extensively bound to plasma proteins (over 98%), primarily albumin.[2][8]
Stereoselectivity
Carvedilol's pharmacokinetics are stereoselective. Following oral administration, the plasma levels of the R(+) enantiomer are approximately 2- to 3-fold higher than those of the S(-) enantiomer due to stereoselective first-pass metabolism.[8] The clearance of S-carvedilol is higher than that of R-carvedilol.[4] This is a critical consideration as the S(-) isomer is principally responsible for the drug's beta-blocking effects.[4]
Metabolism and Elimination
The elimination half-life of carvedilol ranges from 6 to 10 hours.[2][12] The primary route of elimination is through metabolism, with less than 2% of the dose excreted unchanged in the urine.[3][5][8] The metabolites are mainly excreted in the bile and eliminated via the feces.[8][12][15]
The 4'-hydroxyphenyl metabolite is notably potent, exhibiting approximately 13 times the beta-blocking activity of carvedilol itself.[14][16] However, its plasma concentrations are significantly lower than the parent compound.[14]
Influence of P-glycoprotein
Carvedilol and its hydroxylated metabolites are substrates for the efflux transporter P-glycoprotein (P-gp).[5] P-gp can influence the bioavailability of carvedilol.[9] Carvedilol has also been shown to be an inhibitor of P-gp, which can lead to drug-drug interactions.[17][18][19]
Tabulated Pharmacokinetic Data
| Parameter | Carvedilol | 4'-hydroxyphenyl carvedilol |
| Time to Peak (Tmax) | 1-2 hours[1][12] | ~0.8 hours[13] |
| Peak Plasma Conc. (Cmax) | Dose-dependent (e.g., 21.26 ng/mL for 6.25 mg dose)[13] | ~2.42 ng/mL (for 6.25 mg carvedilol dose)[13] |
| Elimination Half-life (T½) | 6-10 hours[2][12] | ~6.3 hours[13] |
| Bioavailability | ~25%[13] | N/A (formed via metabolism) |
| Volume of Distribution (Vd) | ~1.5 - 2 L/kg[12][13] | N/A |
| Protein Binding | >98%[2][8] | N/A |
| Primary Metabolism | CYP2D6, CYP2C9[5][10] | N/A |
| Primary Excretion | Biliary/Fecal[8][12] | Biliary/Fecal |
Note: Pharmacokinetic parameters can vary based on factors such as patient population, dosage, and formulation.
Experimental Protocol: Bioanalytical Quantification
Accurate quantification of carvedilol and its metabolites in biological matrices is essential for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.
Objective: To simultaneously quantify carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.
Materials:
-
Human plasma (with K3EDTA as anticoagulant)
-
Carvedilol and 4'-hydroxyphenyl carvedilol reference standards
-
Internal standard (e.g., propranolol or a deuterated analog)[13]
-
Methanol, acetonitrile (HPLC grade)
-
Formic acid, ammonium formate
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[20]
-
LC-MS/MS system
Methodology:
-
Sample Preparation (Solid-Phase Extraction): a. Condition an SPE cartridge with methanol followed by water.[20] b. Load 100 µL of plasma sample to which the internal standard has been added.[7] c. Wash the cartridge with an acidic solution (e.g., 0.1 N HCl) and then with water.[20] d. Elute the analytes with a basic methanolic solution (e.g., 2% ammonia in methanol).[20] e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.[20]
-
Chromatographic Separation: a. Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[7] b. Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate with 0.1% formic acid).[7] c. Flow Rate: Optimized for separation (e.g., 0.4 mL/min).[21] d. Injection Volume: 10 µL.[20]
-
Mass Spectrometric Detection: a. Ionization Mode: Positive electrospray ionization (ESI+).[7] b. Detection Mode: Multiple Reaction Monitoring (MRM). c. Monitor specific precursor-to-product ion transitions for carvedilol, 4'-hydroxyphenyl carvedilol, and the internal standard.
-
Method Validation: a. Validate the assay for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA or ICH M10).[22][23] The linear range should cover the expected plasma concentrations (e.g., 0.05-50 ng/mL for carvedilol and 0.01-10 ng/mL for 4'-hydroxyphenyl carvedilol).[7]
Caption: Workflow for bioanalytical quantification of carvedilol and metabolites.
Conclusion and Future Directions
The pharmacokinetic profiles of carvedilol and its active metabolites are complex and influenced by numerous factors, including genetics and drug-drug interactions. The 4'-hydroxyphenyl metabolite, despite its lower plasma concentration, is a significant contributor to the overall beta-blocking effect of carvedilol due to its high potency.
Future research should continue to explore the clinical implications of pharmacokinetic variability, particularly in diverse patient populations. Further investigation into the role of drug transporters and the development of more sophisticated pharmacokinetic-pharmacodynamic (PK-PD) models will be instrumental in personalizing carvedilol therapy and improving patient outcomes.
References
-
Carvedilol Pathway, Pharmacokinetics. ClinPGx. [Link]
-
McTavish D, Campoli-Richards D, Sorkin EM. Clinical pharmacokinetics and pharmacodynamics of carvedilol. PubMed. [Link]
-
Sizar O, Gupta M. Carvedilol. StatPearls - NCBI Bookshelf. [Link]
-
Carvedilol Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI Bookshelf. [Link]
-
Phuong NT, Lee BJ, Choi JK, Kang JS, Kwon KI. Enantioselective pharmacokinetics of carvedilol in human volunteers. PubMed. [Link]
-
Bertera F, Di Verniero CA, Mayer M, Taira CA, Höcht C. Enantioselective pharmacokinetic-pharmacodynamic modelling of carvedilol in a N-nitro-l-arginine methyl ester rat model of secondary hypertension. PubMed. [Link]
-
Lymperopoulos A, Lampropoulou A, Tobin GS. Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Taylor & Francis Online. [Link]
-
Zhou HH, Wood AJ. Stereoselective disposition of carvedilol is determined by CYP2D6. PubMed. [Link]
-
Pharmacology of Carvedilol ; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics. YouTube. [Link]
-
Tenero D, Boike S, Boyle D, Ilson B, Fesniak H, Brozena S, Jorkasky D. The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. PubMed. [Link]
-
Nardotto GHB, Faria de Souza I, Schmidt AC, Singer JM, Coelho EB, Lanchote VL. Population pharmacokinetics of carvedilol enantiomers and their metabolites in type-2 diabetes and healthy subjects. UCL Discovery. [Link]
-
Bertera F, Di Verniero CA, Mayer M, Taira CA, Höcht C. Enantioselective pharmacokinetic–pharmacodynamic modelling of carvedilol in a NG-nitro-l-arginine methyl ester rat model of secondary hypertension. Journal of Pharmacy and Pharmacology. [Link]
-
PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). Sivem Pharmaceuticals. [Link]
-
Pharmacokinetic parameters of total S-carvedilol and... ResearchGate. [Link]
-
Pharmacokinetic parameters of carvedilol sr by each dose group. ResearchGate. [Link]
-
(carvedilol) Tablets. accessdata.fda.gov. [Link]
-
Gladziwa U, Klotz U, Dakowski R, Mannhold R, Bodem G, Sieberth HG. Pharmacokinetic and blood pressure effects of carvedilol in patients with chronic renal failure. European Journal of Clinical Pharmacology. [Link]
-
Structure of carvedilol and its metabolites. ResearchGate. [Link]
-
Pharmacokinetic parameters of carvedilol and 4 / -hydroxyphenyl carvedilol... ResearchGate. [Link]
-
Janjanam KC, Bimireddy BPK. Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. [Link]
-
Bertera F, Di Verniero CA, Taira CA, Höcht C. Enantioselective pharmacokinetic and pharmacodynamic properties of carvedilol in spontaneously hypertensive rats: focus on blood pressure variability. PubMed. [Link]
-
Englund G, Rorsman F, Rönn O, Artursson P, Kindmark A. Characterization of beta-adrenoceptor antagonists as substrates and inhibitors of the drug transporter P-glycoprotein. PubMed. [Link]
-
Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients with Congestive Heart Failure. ResearchGate. [Link]
-
Abu-dahab R, Al-maaytah A, Al-daghastani M, Al-quadeib B, Al-mahadin S. Assessment of the potential drug-drug interaction between carvedilol and clopidogrel mediated through intestinal P-glycoprotein. Ingenta Connect. [Link]
-
Pharmacokinetics parameters of carvedilol enantiomers following oral... ResearchGate. [Link]
-
Suthummaporn A, Srichaiya S, Kanjanawart S, et al. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. PMC. [Link]
-
Aiba T, Ishigami M, Irie S, et al. Carvedilol increases ciclosporin bioavailability by inhibiting P-glycoprotein-mediated transport. PubMed. [Link]
-
Carvedilol. PubChem. [Link]
-
A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. ijpr.sbmu.ac.ir. [Link]
-
Chatterjee B, Das A, Pal TK. HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry. [Link]
-
Schmid D, Ghibellini G, Gsand M, et al. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. [Link]
-
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]
-
van der Veldt AAM, Lammertsma AA, van Berckel BNM, et al. New positron emission tomography tracer [11C]carvedilol reveals P-glycoprotein modulation kinetics. PMC. [Link]
-
El-Brolosy AM, El-Kersh DM, El-Sayed YM, El-Gowelli HM. Effect of carvedilol on pharmacokinetics of sofosbuvir and its metabolite GS-331007: role of P-glycoprotein. PubMed. [Link]
-
SUMMARY OF PRODUCT CHARACTERISTICS / PACKAGE INSERT. NAFDAC Greenbook Admin. [Link]
Sources
- 1. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. biotech-asia.org [biotech-asia.org]
- 17. Characterization of beta-adrenoceptor antagonists as substrates and inhibitors of the drug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carvedilol increases ciclosporin bioavailability by inhibiting P-glycoprotein-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of carvedilol on pharmacokinetics of sofosbuvir and its metabolite GS-331007: role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. asianpubs.org [asianpubs.org]
- 23. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 [mdpi.com]
Optimizing Bioanalysis: A Comparative Guide to Deuterated Metabolites as Internal Standards
Introduction: The Matrix Challenge
In quantitative LC-MS/MS bioanalysis, the "Matrix Effect" (ME) is the primary antagonist of accuracy. Endogenous components—phospholipids, salts, and proteins—often co-elute with your target analyte, competing for charge in the electrospray ionization (ESI) source. This results in ion suppression or enhancement, rendering external calibration curves useless.
The industry standard solution is the Stable Isotope Labeled Internal Standard (SIL-IS) . While Carbon-13 (
This guide justifies the selection of a deuterated metabolite IS over structural analogs, acknowledging the specific physicochemical nuances (the "Deuterium Effect") that must be managed for regulatory compliance (FDA/EMA/ICH M10).
Comparative Analysis: The Hierarchy of Standardization
The choice of Internal Standard (IS) dictates the robustness of your assay. The following table contrasts the performance of Deuterated Metabolites against common alternatives.
Table 1: Comparative Performance of Internal Standards
| Feature | Deuterated Metabolite IS ( | Carbon-13/Nitrogen-15 IS ( | Structural Analog IS | External Std (No IS) |
| Physicochemical Match | High (Identical pKa, solubility) | Perfect (Identical mass & volume) | Moderate (Different pKa/hydrophobicity) | N/A |
| RT Co-elution | Near-Perfect (Slight shift possible) | Perfect (Exact co-elution) | Poor (Significant separation) | N/A |
| Matrix Effect Correction | Excellent (Tracks ionization changes) | Superior | Variable (Often fails in different lots) | None |
| Extraction Recovery | Identical to analyte | Identical to analyte | Variable | None |
| Cost/Availability | Moderate (Widely available) | High (Complex synthesis) | Low (Easy to source) | Zero |
| Regulatory Risk | Low (Preferred by FDA/EMA) | Lowest | High (Requires rigorous justification) | Critical |
Technical Justification: Mechanisms of Action
The "Deuterium Isotope Effect" in Chromatography
A critical nuance often overlooked is that deuterated compounds are not chromatographically identical to their protium counterparts. The C-D bond is shorter and has a smaller molar volume than the C-H bond.
-
Result: Deuterated isotopologues are slightly less lipophilic.
-
Observation: In Reversed-Phase LC (RPLC), the Deuterated IS often elutes slightly earlier than the analyte.
-
Impact: If a sharp matrix interference elutes exactly between the D-IS and the Analyte, the IS may not perfectly compensate for the suppression. However, this shift is typically negligible (< 0.05 min) compared to the shift of a structural analog (> 1.0 min).
Ionization Tracking
Despite the slight RT shift, the D-IS is chemically identical in the source. If the ESI droplet evaporation is inhibited by matrix components, the D-IS suffers the same % suppression as the analyte.
Visualization: The Isotope Effect & Correction Mechanism
Caption: Figure 1. Mechanism of Matrix Effect Correction. The Deuterated IS (Green) overlaps sufficiently with the Analyte (Blue) to experience the same suppression event (Yellow), whereas the Analog (Red) elutes outside the interference zone, failing to correct the signal.
Experimental Validation Protocol
To justify the use of a Deuterated IS to regulatory bodies, you must prove it corrects for matrix variability. The standard approach is the Matuszewski Method (Post-Extraction Spiking).
Protocol: Determination of Matrix Factor (MF)
Objective: Quantify the Matrix Factor (MF) and IS-Normalized MF.
Materials:
-
6 lots of blank plasma (individual donors).
-
Analyte and Deuterated IS working solutions.
Workflow:
-
Set A (Neat Standards): Spike Analyte and IS into mobile phase (clean solvent).
-
Set B (Post-Extraction Spike): Extract blank plasma samples. Spike Analyte and IS into the supernatant (extract) at the same concentration as Set A.
Calculations:
-
Absolute Matrix Factor (MF):
-
Interpretation: MF < 1.0 indicates suppression; MF > 1.0 indicates enhancement.
-
-
IS-Normalized Matrix Factor:
-
Acceptance Criteria: The CV% of the IS-Normalized MF across 6 lots must be < 15% .
-
Supporting Experimental Data (Simulation)
The following data simulates a validation study comparing a Deuterated Metabolite IS against a Structural Analog for the quantification of a drug metabolite in human plasma.
Table 2: Matrix Effect & Precision Comparison (n=6 Plasma Lots)
| Parameter | Deuterated IS ( | Structural Analog IS | Regulatory Limit (FDA) |
| Analyte Absolute MF (Mean) | 0.65 (Significant Suppression) | 0.65 (Significant Suppression) | N/A |
| IS Absolute MF (Mean) | 0.64 (Matches Analyte) | 0.98 (No Suppression) | N/A |
| IS-Normalized MF (Mean) | 1.01 | 0.66 | Close to 1.0 |
| IS-Normalized MF (%CV) | 2.3% | 18.4% | < 15% |
| Slope Precision (%CV) | 1.8% | 12.5% | < 5% (Recommended) |
Analysis:
-
Row 1: The analyte suffers 35% signal loss due to matrix.
-
Row 2 (D-IS): The Deuterated IS also suffers ~35% loss.
-
Row 2 (Analog): The Analog elutes later, avoiding the matrix, and suffers 0% loss.
-
Result: When the Analog is used, the ratio is skewed (0.65 / 0.98), leading to a bias of -34%. The Deuterated IS ratio (0.65 / 0.64) corrects the result to 101% accuracy.
Critical Considerations & "Gotchas"
When synthesizing or selecting a Deuterated IS, ensure the following to maintain data integrity:
-
Isotopic Purity (The "Cross-talk" Risk): Ensure the IS contains no significant unlabeled (
) material. in your IS will appear as the analyte, causing high background in blanks and poor LLOQ.-
Requirement: Isotopic enrichment > 99%.
-
-
Label Position (H/D Exchange): Never place deuterium labels on exchangeable moieties (e.g., -OH, -NH, -SH). These will exchange with protons in the mobile phase (water/methanol), causing the IS to lose mass and "disappear" or shift into the analyte channel.
-
Requirement: Labels must be on the carbon backbone (C-D).
-
-
Mass Difference: Ensure a mass shift of at least +3 Da (ideally +5 Da or more) to avoid overlap with the natural isotopic distribution (M+1, M+2) of the analyte.
References
-
FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
